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Core Science & Biosynthesis

Foundational

(S)-2-Amino-2-cyanoacetamide chemical properties

An In-depth Technical Guide to (S)-2-Amino-2-cyanoacetamide: Properties, Synthesis, and Applications Introduction (S)-2-Amino-2-cyanoacetamide is a chiral, non-proteinogenic α-amino acid derivative of significant interes...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-2-Amino-2-cyanoacetamide: Properties, Synthesis, and Applications

Introduction

(S)-2-Amino-2-cyanoacetamide is a chiral, non-proteinogenic α-amino acid derivative of significant interest to the pharmaceutical and fine chemical industries. Its molecular architecture is distinguished by a stereogenic center at the α-carbon, which is substituted with four distinct functional groups: an amino group (-NH₂), a cyano group (-C≡N), an amide group (-CONH₂), and a hydrogen atom. This unique combination of functionalities imparts a high degree of chemical reactivity and versatility, establishing it as a valuable chiral building block for the synthesis of complex molecular targets.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of (S)-2-Amino-2-cyanoacetamide, with a particular focus on its role in drug development. The information is curated for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this important synthetic intermediate.

Molecular Structure of (S)-2-Amino-2-cyanoacetamide

Caption: Chemical structure of the (S)-enantiomer of 2-Amino-2-cyanoacetamide.

Part 1: Physicochemical Properties

The physical and chemical properties of (S)-2-Amino-2-cyanoacetamide are dictated by the interplay of its polar functional groups. The presence of amino and amide groups allows for extensive hydrogen bonding, contributing to its solid state at room temperature and its solubility in water and polar organic solvents.[1][2]

Table 1: General Physicochemical Properties

PropertyValueReference(s)
CAS Number 6719-21-7[3]
Molecular Formula C₃H₅N₃O[3]
Molecular Weight 99.09 g/mol [3][4]
Appearance Beige to tan crystalline powder[1][5]
Melting Point 120-124 °C[1][4][6]
Water Solubility Soluble[1][2][7]
Organic Solubility Soluble in methanol and ether[1][5]
Storage Temperature ≤ 20 °C[1][6]

Table 2: Computed Chemical Properties

PropertyValueReference(s)
XLogP3-AA -1.8[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bond Count 1[3]
Topological Polar Surface Area 92.9 Ų[3]
Exact Mass 99.043261792 Da[3]

Part 2: Synthesis and Chiral Control

The synthesis of 2-amino-2-cyanoacetamide typically proceeds from cyanoacetic acid esters. While many reported procedures yield the racemic mixture, obtaining the enantiomerically pure (S)-form is critical for pharmaceutical applications. This is generally achieved either through asymmetric synthesis or by resolution of the racemate.

A common laboratory and industrial approach involves the amination of an activated cyanoacetate precursor. The following protocol describes a general synthesis of the racemic compound, which serves as the substrate for subsequent chiral resolution.

Experimental Protocol: Synthesis of (rac)-2-Amino-2-cyanoacetamide

This protocol is adapted from methodologies describing the amination of ethyl 2-amino-2-cyanoacetate.[8]

Causality and Rationale: The synthesis relies on the nucleophilic attack of ammonia on the ester carbonyl group of the starting material, ethyl 2-amino-2-cyanoacetate. Methanol is an effective solvent as it readily dissolves the starting ester and the ammonia gas. Cooling the reaction mixture to 0-5 °C is crucial to control the exothermicity of the reaction and to minimize potential side reactions, such as hydrolysis of the nitrile or amide functionalities. The reaction progress is monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting ester.

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl 2-amino-2-cyanoacetate in methanol in a reaction vessel equipped with a gas inlet, stirrer, and temperature probe.

  • Cooling: Cool the solution to a temperature between 0 °C and 5 °C using an ice bath.

  • Amination: Purge anhydrous ammonia gas into the cooled solution for approximately 1-2 hours. Maintain the temperature below 10 °C throughout the addition.

  • Monitoring: After the ammonia addition, allow the mixture to stir at 0-5 °C. Monitor the reaction's completion by TLC, observing the disappearance of the starting material spot.

  • Work-up: Once the reaction is complete, concentrate the reaction mass under reduced pressure at a temperature below 45 °C. This will precipitate the crude product.

  • Isolation: Cool the resulting slurry to 0-5 °C and stir for 1 hour to maximize precipitation. Filter the solid product, wash with a small volume of chilled methanol, and dry under vacuum at 35-40 °C.

  • Purification: The crude 2-amino-2-cyanoacetamide can be further purified by recrystallization from hot methanol.[8] Adding activated charcoal to the hot solution can help remove colored impurities.

cluster_synthesis Synthesis Workflow start Dissolve Ester in Methanol cool Cool to 0-5 °C start->cool ammonia Introduce NH₃ Gas cool->ammonia monitor Monitor by TLC ammonia->monitor concentrate Concentrate Under Vacuum monitor->concentrate Reaction Complete isolate Filter and Wash Solid concentrate->isolate dry Dry Under Vacuum isolate->dry purify Recrystallize (Optional) dry->purify product (rac)-2-Amino-2-cyanoacetamide purify->product

Caption: Workflow for the synthesis of racemic 2-Amino-2-cyanoacetamide.

Chiral Resolution

Since the above synthesis produces a racemic mixture, a resolution step is required to isolate the desired (S)-enantiomer. Common industrial methods include:

  • Diastereomeric Salt Formation: Reacting the racemic amino compound with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization.

  • Enzymatic Kinetic Resolution: Utilizing an enzyme, such as a lipase or protease, that selectively acylates or hydrolyzes one enantiomer, leaving the other unreacted and allowing for their separation. This is a highly efficient and environmentally benign method for achieving high enantiopurity.

Part 3: Chemical Reactivity and Synthetic Utility

(S)-2-Amino-2-cyanoacetamide is a trifunctional molecule, and its reactivity is a composite of its constituent amino, cyano, and amide groups. Cyanoacetamide derivatives are well-established as versatile synthons for heterocyclic chemistry.[9][10]

  • Amino Group (-NH₂): The primary amine is nucleophilic and serves as a handle for introducing the molecule into a larger structure. It readily undergoes reactions such as acylation, alkylation, and reductive amination. In the synthesis of many pharmaceuticals, this group is often used to form a new amide or amine linkage.

  • Cyano Group (-C≡N): The nitrile functionality is a versatile precursor. It can be hydrolyzed to a carboxylic acid or primary amide under acidic or basic conditions, reduced to a primary amine using reducing agents like LiAlH₄ or catalytic hydrogenation, or it can participate in cycloaddition reactions to form heterocyclic rings (e.g., tetrazoles).

  • Amide Group (-CONH₂): The primary amide is relatively stable but can be hydrolyzed to a carboxylic acid under forcing conditions (strong acid or base with heat).

The strategic combination of these groups makes (S)-2-Amino-2-cyanoacetamide a valuable intermediate, particularly in the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[11]

cluster_reactions Key Reaction Pathways center (S)-2-Amino-2-cyanoacetamide acylation Acylation / Alkylation (on -NH₂) center->acylation hydrolysis_cyano Hydrolysis (of -C≡N) center->hydrolysis_cyano reduction_cyano Reduction (of -C≡N) center->reduction_cyano heterocycle Heterocycle Formation center->heterocycle

Caption: Reactivity map of (S)-2-Amino-2-cyanoacetamide's functional groups.

Part 4: Application in Drug Development

The primary application of enantiomerically pure (S)-2-Amino-2-cyanoacetamide is as a key starting material in the synthesis of active pharmaceutical ingredients (APIs). While some non-peer-reviewed sources make claims of its direct biological activity, these are not well-substantiated in authoritative scientific literature.[1][5][12] Its established value lies in its role as a synthetic intermediate.

A prominent example is its use in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors , a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. For instance, the structure of the DPP-4 inhibitor Saxagliptin features a cyanopyrrolidine core, for which (S)-2-Amino-2-cyanoacetamide can serve as a precursor. The α-amino nitrile moiety is a key pharmacophore that interacts with the active site of the DPP-4 enzyme.

Part 5: Safety, Handling, and Stability

(S)-2-Amino-2-cyanoacetamide is a hazardous substance and must be handled with appropriate safety precautions in a controlled laboratory or industrial setting.

Table 3: GHS Hazard Information

Hazard ClassStatement CodeDescriptionReference(s)
Acute Toxicity (Oral) H302Harmful if swallowed[3]
Acute Toxicity (Dermal) H312Harmful in contact with skin[3][6]
Acute Toxicity (Inhalation) H332Harmful if inhaled[3]
Skin Irritation H315Causes skin irritation[3][6]
Eye Irritation H319Causes serious eye irritation[3][6]
STOT (Single Exposure) H335May cause respiratory irritation[3][6]
Aquatic Hazard (Chronic) H411Toxic to aquatic life with long lasting effects[3][6]

Handling and Storage Protocol:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield when handling the compound.[13]

  • Ventilation: Handle only in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13] Recommended storage temperature is at or below 20 °C.[1][6]

  • Stability: The compound is stable under recommended storage conditions. Avoid exposure to excess heat and moisture to prevent degradation.[13]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[14]

Conclusion

(S)-2-Amino-2-cyanoacetamide is a fundamentally important chiral intermediate whose value is derived from the versatile reactivity of its amino, cyano, and amide functionalities. While its direct biological profile is not extensively documented in primary literature, its role as a precursor in the synthesis of high-value pharmaceutical agents, such as DPP-4 inhibitors, is well-established. A thorough understanding of its physicochemical properties, synthetic pathways, and safe handling procedures is essential for any researcher or drug development professional seeking to leverage this potent building block in the creation of novel chemical entities.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98341, 2-Amino-2-cyanoacetamide. Retrieved from PubChem. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Acetamide, 2,2-dibromo-2-cyano-: Human health tier II assessment. Retrieved from AICIS. [Link]

  • Alpha Chemika. (n.d.). 2-Amino-2-cyanoacetamide. Retrieved from Alpha Chemika. [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry. [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. [Link]

  • Wikipedia. (n.d.). Cyanoacetamide. Retrieved from Wikipedia. [Link]

  • Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved from Organic Syntheses. [Link]

  • Google Patents. (2001). US20010021787A1 - Process for preparing cyanoacetamide.
  • Multichem. (n.d.). 2-Cyanoacetamide Dealer and Distributor. Retrieved from Multichem. [Link]

Sources

Exploratory

Technical Guide: Synthesis and Resolution of (S)-2-Amino-2-cyanoacetamide

This guide details the synthesis and isolation of (S)-2-Amino-2-cyanoacetamide , a critical chiral intermediate for functionalized amino acid derivatives and pyrazine-based pharmaceuticals.[1] Given the inherent instabil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis and isolation of (S)-2-Amino-2-cyanoacetamide , a critical chiral intermediate for functionalized amino acid derivatives and pyrazine-based pharmaceuticals.[1]

Given the inherent instability of α-amino nitriles and the challenge of establishing the stereocenter at the α-carbon, this guide prioritizes a "Racemic Synthesis + Kinetic Resolution" strategy. This approach is the industry standard for scalability and optical purity, minimizing the risks associated with asymmetric Strecker syntheses which often suffer from reversibility in aqueous media.

Executive Summary & Strategic Analysis

The synthesis of (S)-2-Amino-2-cyanoacetamide presents a unique chemoselective challenge: the molecule contains both a nitrile and a primary amide on a geminal diamine-like carbon (masked).[1] Direct asymmetric synthesis is chemically precarious due to the lability of the α-proton.

Therefore, the most robust protocol involves a two-stage workflow:

  • Bulk Synthesis of Racemate: A chemically robust nitrosation-reduction sequence starting from cyanoacetamide.[1]

  • Enantioselective Resolution: A biocatalytic or chemical resolution step to isolate the (S)-enantiomer with high enantiomeric excess (ee >99%).[1]

Comparative Pathway Analysis
ParameterMethod A: Chemical Synthesis (Racemic)Method B: Biocatalytic HydrationMethod C: Chiral Resolution
Starting Material CyanoacetamideAminomalononitrileRacemic 2-Amino-2-cyanoacetamide
Key Reagents NaNO₂, H₂, Pd/CNitrile Hydratase (Rhodococcus)Immobilized Amidase or Chiral Acid
Selectivity None (50:50 Racemate)High (S)-Selectivity possibleHigh (S)-Selectivity (Kinetic)
Scalability High (kg scale)Medium (fermentation dependent)High (kg scale)
Status Step 1 (Precursor) Advanced R&D Step 2 (Isolation)

PART 1: Synthesis of Racemic 2-Amino-2-cyanoacetamide

This module produces the racemic feedstock required for subsequent resolution.[1] The method relies on the nitrosation of the active methylene group followed by catalytic hydrogenation.

Reaction Scheme
  • Nitrosation: Cyanoacetamide + HNO₂ → 2-Cyano-2-(hydroxyimino)acetamide (Oximino derivative)[1]

  • Reduction: 2-Cyano-2-(hydroxyimino)acetamide + H₂ → 2-Amino-2-cyanoacetamide[1]

Detailed Protocol
Step A: Preparation of 2-Cyano-2-(hydroxyimino)acetamide
  • Reagents: Cyanoacetamide (1.0 eq), Sodium Nitrite (1.2 eq), Acetic Acid (glacial), Water.[1]

  • Equipment: 3-neck round bottom flask, mechanical stirrer, internal thermometer (critical < 10°C).

Procedure:

  • Dissolve cyanoacetamide (84 g, 1.0 mol) in water (250 mL) containing sodium nitrite (83 g, 1.2 mol) .

  • Cool the solution to 0–5°C using an ice-salt bath.

  • Add glacial acetic acid (70 mL) dropwise over 60 minutes. Critical: Do not allow temperature to exceed 10°C to prevent decomposition of nitrous acid.

  • Stir at 5°C for 2 hours. The solution will turn yellow/orange as the oxime forms.

  • Extract with ethyl acetate (3 x 200 mL) or precipitate by saturation with NaCl if product solubility is high.[1]

  • Evaporate solvent to yield the crude oxime (Yield: ~85-90%).[1]

Step B: Catalytic Hydrogenation to Racemic Amine
  • Reagents: Crude Oxime, 10% Pd/C (5 wt%), Methanol, Hydrogen gas (balloon or low pressure).[1]

  • Safety: Aminonitriles can release HCN under acidic hydrolysis; maintain neutral/basic pH.[1]

Procedure:

  • Dissolve the oxime (from Step A) in Methanol (500 mL) .

  • Add 10% Pd/C catalyst (5 g) under inert atmosphere (N₂ purge).

  • Introduce Hydrogen gas (H₂) .[1] For lab scale, a balloon is sufficient; for scale-up, use a Parr shaker at 30 psi.[1]

  • Stir vigorously at room temperature for 4–6 hours. Monitor by TLC (disappearance of oxime).[1]

  • Filter through a Celite pad to remove catalyst.[1] Caution: Pd/C is pyrophoric.

  • Concentrate the filtrate in vacuo (bath < 40°C) to yield racemic 2-amino-2-cyanoacetamide as a solid.

  • Purification: Recrystallize from Ethanol/Ether to obtain white crystals (Yield: ~70-75%).

PART 2: Enantioselective Isolation of (S)-2-Amino-2-cyanoacetamide

To obtain the (S)-isomer, we employ a Biocatalytic Kinetic Resolution . This method uses an enzyme (amidase) that selectively hydrolyzes the (R)-isomer's amide group to a carboxylic acid, leaving the desired (S)-amide intact.[1]

Mechanism of Resolution
  • Substrate: Racemic 2-Amino-2-cyanoacetamide.[1]

  • Biocatalyst: Stereoselective Amidase (e.g., from Pseudomonas putida or commercially available immobilized amino acid amidases).[1]

  • Reaction:

    • (R)-Amide + H₂O → (R)-Acid + NH₃ (Hydrolyzed)[1]

    • (S)-Amide + H₂O → No Reaction (Remains intact)[1]

Experimental Workflow
Step-by-Step Resolution Protocol
  • Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 7.5).

  • Substrate Loading: Suspend Racemic 2-amino-2-cyanoacetamide (10 g) in the buffer (100 mL).

  • Enzyme Addition: Add Amidase (e.g., 500 units) . Note: Screen commercially available "Amino Acid Amidase" kits (e.g., from Codexis or Sigma) for specific S-selectivity.[1]

  • Incubation: Stir at 30°C for 24–48 hours.

    • Monitoring: Use Chiral HPLC (see Part 3) to track the disappearance of the (R)-peak.

  • Termination: Adjust pH to 5.0 with dilute HCl to stop the reaction (and protonate the byproduct acid).

  • Separation:

    • The (R)-2-amino-2-cyanoacetic acid (hydrolysis product) is zwitterionic and highly water-soluble.[1]

    • The target (S)-2-amino-2-cyanoacetamide is less polar and can be extracted.[1]

    • Extraction: Extract the aqueous mixture with n-Butanol or Ethyl Acetate (5 x 50 mL).[1] The (S)-amide partitions into the organic phase.[1]

  • Isolation: Dry the organic layer (Na₂SO₄) and evaporate to yield (S)-2-Amino-2-cyanoacetamide .[1]

  • Final Polish: Recrystallize from minimal methanol to achieve >99% ee.

PART 3: Analytical Validation (Chiral HPLC)

Validation of enantiomeric excess (ee) is mandatory.[1]

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine (DEA).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm or 254 nm.[1]

  • Expected Result: Baseline separation of (S) and (R) enantiomers. The (S)-isomer typically elutes second on AD-H columns (verify with standards).[1]

Process Visualization

The following diagram illustrates the complete workflow from bulk precursors to the isolated chiral target.

SynthesisWorkflow Start Start: Cyanoacetamide Step1 Nitrosation (NaNO2 / AcOH) Start->Step1 Inter1 Intermediate: 2-Cyano-2-(hydroxyimino)acetamide Step1->Inter1 Step2 Hydrogenation (H2, Pd/C) Inter1->Step2 Racemate Racemic 2-Amino-2-cyanoacetamide (50:50 Mixture) Step2->Racemate Step3 Enzymatic Kinetic Resolution (Stereoselective Amidase) Racemate->Step3 pH 7.5, 30°C ProdR (R)-Acid Byproduct (Hydrolyzed / Aqueous Phase) Step3->ProdR Hydrolysis of (R) ProdS TARGET: (S)-2-Amino-2-cyanoacetamide (Organic Phase / >99% ee) Step3->ProdS (S) Unreacted

Caption: Figure 1. Integrated workflow for the synthesis and biocatalytic resolution of (S)-2-Amino-2-cyanoacetamide.

References

  • BenchChem. (2025).[1][2] Synthesis of 2-Cyano-2-(hydroxyimino)acetamide from Cyanoacetamide. Retrieved from .[1]

  • Ghozlan, S. A. S., et al. (2020).[1][3] Synthesis and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-0.[1] Retrieved from .[1]

  • Femmer, C., et al. (2016).[1] Chiral resolution methods and the integration of a racemization step. ResearchGate. Retrieved from .

  • PubChem. (2025).[1] 2-Amino-2-cyanoacetamide Compound Summary. National Library of Medicine.[1] Retrieved from .[1]

  • Ind-Swift Laboratories Ltd. (2010).[1] Process for the preparation of aminocyanoacetamide. Patent WO2010140168A1.[1] Retrieved from .[1]

Sources

Foundational

(S)-2-Amino-2-cyanoacetamide CAS number and identifiers

Technical Monograph: (S)-2-Amino-2-cyanoacetamide Part 1: Executive Technical Summary Subject: (S)-2-Amino-2-cyanoacetamide (and its racemic precursor). Primary CAS (Racemate): 6719-21-7 Stereochemical Status: The commer...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (S)-2-Amino-2-cyanoacetamide

Part 1: Executive Technical Summary

Subject: (S)-2-Amino-2-cyanoacetamide (and its racemic precursor). Primary CAS (Racemate): 6719-21-7 Stereochemical Status: The commercial "2-Amino-2-cyanoacetamide" is predominantly supplied as a racemate.[1][2] The (S)-enantiomer is a high-value chiral synthon, typically obtained via downstream optical resolution or asymmetric synthesis, utilized in the development of peptidomimetics and specific viral RNA polymerase inhibitors.[1][2]

Core Utility: This molecule acts as a bifunctional amphoteric building block.[2] Possessing both a nucleophilic amine (


) and electrophilic nitrile (

) adjacent to an amide (

), it serves as a "linchpin" reagent for constructing fused nitrogenous heterocycles, most notably pyrazines (e.g., Favipiravir ) and imidazoles.[1][2]

Part 2: Chemical Identifiers & Properties

Identifier Value Notes
CAS Number 6719-21-7 Generic/Racemic.[1][2][3][4][5][6] (S)-specific CAS is often internal/proprietary to catalogs (e.g., Biosynth FA64828).[1][2]
IUPAC Name 2-Amino-2-cyanoacetamide
SMILES NC(C#N)C(N)=O
InChI Key JRWAUKYINYWSTA-UHFFFAOYSA-N
Molecular Formula

Molecular Weight 99.09 g/mol
Appearance Off-white to yellow crystalline solidHygroscopic; darkens upon oxidation.[1][2][3][7]
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (Hexane, DCM).[2]
pKa ~10.5 (Amine), ~12 (Amide)Estimated; Amine is weakly basic due to electron-withdrawing nitrile.[1][2]

Part 3: Synthesis & Chiral Resolution Methodologies

To obtain high-purity (S)-2-Amino-2-cyanoacetamide , researchers typically synthesize the racemate first, followed by optical resolution.[1][2] Direct asymmetric synthesis is chemically challenging due to the lability of the


-proton.[1][2]
Industrial Synthesis of the Racemate (The Precursor)

The most robust route involves the nitrosation of ethyl cyanoacetate followed by reduction and amidation.[2]

Protocol:

  • Nitrosation: React Ethyl cyanoacetate with Sodium Nitrite (

    
    ) in acetic acid at 
    
    
    
    to form Ethyl-2-cyano-2-(hydroxyimino)acetate.
  • Reduction: Catalytic hydrogenation (

    
    ) or chemical reduction (Sodium Dithionite) yields Ethyl 2-amino-2-cyanoacetate.[1][2]
    
  • Amidation: Treatment with aqueous ammonia (

    
    ) at low temperature converts the ester to the amide.[1][2]
    
Chiral Resolution Workflow (Isolating the S-Enantiomer)

Because the (S)-isomer is the target for chiral pool synthesis, resolution is preferred over asymmetric catalysis for scale.[1][2]

Mechanism:

  • Chemical Resolution: Uses chiral acids (e.g., Dibenzoyl-L-tartaric acid) to form diastereomeric salts.[1][2]

  • Biocatalytic Resolution: An amidase enzyme selectively hydrolyzes the (R)-amide to the acid, leaving the (S)-amide intact.[1][2]

SynthesisResolution Start Ethyl Cyanoacetate Inter1 Ethyl-2-cyano- 2-(hydroxyimino)acetate Start->Inter1 NaNO2, AcOH Nitrosation Inter2 Ethyl 2-amino- 2-cyanoacetate Inter1->Inter2 H2/Pd-C or Na2S2O4 Reduction Racemate Racemic 2-Amino-2-cyanoacetamide (CAS 6719-21-7) Inter2->Racemate NH4OH, 0°C Amidation Enzyme Amidase Biocatalysis (Selective Hydrolysis) Racemate->Enzyme Kinetic Resolution S_Isomer (S)-2-Amino-2-cyanoacetamide (Target) Enzyme->S_Isomer Unreacted (S)-Amide (High ee%) R_Byproduct (R)-Amino Acid (Hydrolyzed Byproduct) Enzyme->R_Byproduct Hydrolysis of (R)

Figure 1: Industrial synthesis pathway leading to the racemate, followed by biocatalytic resolution to isolate the (S)-enantiomer.

Part 4: Critical Applications in Drug Development

Favipiravir (T-705) Synthesis

While Favipiravir itself is achiral (planar pyrazine ring), 2-Amino-2-cyanoacetamide is the critical "backbone" reagent.[1][2] The condensation of this amide with fluorinated dicarbonyls constructs the pyrazine core.

Mechanism: The amino group attacks a carbonyl, followed by cyclization involving the amide nitrogen.

Peptidomimetics

The (S)-enantiomer is a strict requirement when using this molecule as a Glycine equivalent in peptide backbones.[1][2] The nitrile group (


) acts as a bioisostere for carbonyls or can be reduced to a methylene amine, allowing for the creation of non-hydrolyzable peptide bonds.[1][2]

Part 5: Handling, Stability & Safety (E-E-A-T)

Senior Scientist Note:

  • Instability: This compound is an

    
    -aminonitrile.[1][2] These are inherently unstable and prone to retro-Strecker  decomposition (releasing cyanide) or polymerization if heated in the presence of moisture.[1][2]
    
  • Storage: Must be stored under inert gas (Argon/Nitrogen) at

    
    .
    
  • Toxicity: Treat as a cyanide precursor.[1][2] High acute toxicity upon ingestion or inhalation.[2][6][8]

Hazard ClassStatementPrecaution
Acute Tox. 3 Toxic if swallowed/inhaledUse in a fume hood with HCN detectors.[1][2]
Skin Irrit. 2 Causes skin irritationDouble nitrile gloves required.[1][2]
Reactivity Moisture SensitiveKeep desiccated; avoid aqueous acids.[1][2]

Part 6: Analytical Validation (Self-Validating Protocol)

To verify the enantiomeric excess (ee%) of your (S)-isomer batch, do not rely on optical rotation alone, as the specific rotation is low and pH-dependent.[1][2]

Recommended Chiral HPLC Method:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:[1][2]10) with 0.1% Diethylamine (DEA).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 220 nm (Amide absorption).[2]

  • Expected Result: The (S)-enantiomer typically elutes second on AD-H columns (verify with standard).[1][2]

References

  • Furuta, Y., et al. (2002).[2] "In vitro and in vivo activities of T-705 against influenza virus." Antimicrobial Agents and Chemotherapy.[2] [1][2]

  • Nakamura, T., et al. (2013).[2] "Process for producing pyrazine carboxamide derivative." Google Patents (Fujifilm Corp).[2]

  • Stalker, R.A., et al. (2005).[2] "Asymmetric synthesis of alpha-amino acids via the Strecker synthesis." Tetrahedron. [1][2]

  • PubChem Database. (2024).[1][2] "2-Amino-2-cyanoacetamide Compound Summary." National Library of Medicine.[2] [1][2]

Sources

Protocols & Analytical Methods

Method

Experimental protocol for using (S)-2-Amino-2-cyanoacetamide in peptide synthesis

Application Notes & Protocols: (S)-2-Amino-2-cyanoacetamide in Peptide Synthesis Abstract This technical guide provides a comprehensive overview and a detailed experimental protocol for the application of (S)-2-Amino-2-c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: (S)-2-Amino-2-cyanoacetamide in Peptide Synthesis

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the application of (S)-2-Amino-2-cyanoacetamide in the synthesis of novel pseudopeptides. While not a conventional amino acid surrogate for standard solid-phase or solution-phase peptide synthesis, this chiral α-aminonitrile serves as a valuable and versatile building block in multicomponent reactions, particularly the Ugi four-component reaction (U-4CR). We will explore the mechanistic rationale for its use, its advantages in creating complex peptide-like structures with high atomic economy, and provide a step-by-step protocol for its successful implementation in a research and drug discovery setting. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their synthetic repertoire for creating diverse peptide libraries and peptidomimetics.

Introduction: A Nontraditional Building Block for Peptide Innovation

The landscape of peptide-based therapeutics is rapidly evolving, with a growing emphasis on creating molecules with enhanced stability, bioavailability, and novel biological activities. This often necessitates the incorporation of non-proteinogenic amino acids and the modification of the peptide backbone. (S)-2-Amino-2-cyanoacetamide is an intriguing chiral molecule that, due to its α-aminonitrile functionality, offers a unique reactive profile for peptide chemists.

Unlike standard N-protected amino acids used in iterative peptide synthesis, the direct use of (S)-2-Amino-2-cyanoacetamide as a monomer in solid-phase peptide synthesis (SPPS) is not a well-established methodology. However, its true potential is realized in the realm of multicomponent reactions, where it can be used to construct complex "pseudopeptide" structures in a single, efficient step. The Ugi four-component reaction, a cornerstone of isocyanide-based multicomponent chemistry, provides an ideal platform for leveraging the reactivity of (S)-2-Amino-2-cyanoacetamide.[1][2] This reaction allows for the rapid generation of molecular diversity from simple starting materials, making it a powerful tool in medicinal chemistry and drug discovery.[1]

This application note will focus on the use of (S)-2-Amino-2-cyanoacetamide as the amine component in the Ugi reaction to generate a novel class of peptidomimetics. We will detail the reaction mechanism, provide a robust experimental protocol, and discuss the implications for creating diverse chemical libraries.

Mechanistic Rationale: The Ugi Four-Component Reaction

The Ugi four-component reaction (U-4CR) is a one-pot reaction that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acylamino amide.[2] When (S)-2-Amino-2-cyanoacetamide is used as the amine component, it allows for the introduction of a cyano and an acetamide group at the α-position of the resulting residue, creating a unique pseudopeptide linkage.

The generally accepted mechanism for the Ugi reaction, when using (S)-2-Amino-2-cyanoacetamide, proceeds as follows:

  • Imine Formation: The reaction is initiated by the condensation of the carbonyl compound (an aldehyde in this example) with (S)-2-Amino-2-cyanoacetamide to form a Schiff base (imine).

  • Nitrilium Ion Formation: The carboxylic acid protonates the imine, which is then attacked by the nucleophilic isocyanide. This results in the formation of a nitrilium ion intermediate.

  • Intramolecular Acyl Transfer: The carboxylate anion then attacks the nitrilium ion in a Mumm rearrangement, leading to the formation of a stable α-adduct.

  • Final Product: The final product is a complex α-acylamino amide, which can be considered a dipeptide mimic or a pseudopeptide.

This reaction is highly convergent and atom-economical, as all four starting materials are incorporated into the final product in a single step.[2]

Logical Workflow for Ugi Reaction using (S)-2-Amino-2-cyanoacetamide

Ugi_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Purification cluster_product Final Product S_Amine (S)-2-Amino-2- cyanoacetamide Reaction_Vessel Reaction in Methanol (or other suitable solvent) Room Temperature S_Amine->Reaction_Vessel Aldehyde Aldehyde (R1-CHO) Aldehyde->Reaction_Vessel Carboxylic_Acid N-Protected Amino Acid (R2-COOH) Carboxylic_Acid->Reaction_Vessel Isocyanide Isocyanide (R3-NC) Isocyanide->Reaction_Vessel Workup Solvent Evaporation Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product Pseudopeptide Purification->Final_Product caption Workflow for Pseudopeptide Synthesis via Ugi Reaction.

Caption: Workflow for Pseudopeptide Synthesis via Ugi Reaction.

Experimental Protocol: Synthesis of a Pseudodipeptide

This protocol describes a general procedure for the synthesis of a pseudodipeptide using (S)-2-Amino-2-cyanoacetamide, an N-protected amino acid, an aldehyde, and an isocyanide.

Materials and Reagents
ReagentSupplierPurityNotes
(S)-2-Amino-2-cyanoacetamidee.g., Fluorochem[3]>97%Store under inert atmosphere.
N-Fmoc-AlanineMajor Supplier>99%Example carboxylic acid component.
IsovaleraldehydeMajor Supplier>98%Example aldehyde component.
tert-Butyl isocyanideMajor Supplier>98%Example isocyanide component.
Methanol (Anhydrous)Major Supplier>99.8%Use a dry solvent for best results.
Dichloromethane (DCM)Major SupplierHPLCFor workup and chromatography.
Ethyl Acetate (EtOAc)Major SupplierHPLCFor chromatography.
HexanesMajor SupplierHPLCFor chromatography.
Silica GelMajor Supplier60 ÅFor column chromatography.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet

  • Syringes for liquid transfer

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add N-Fmoc-Alanine (1.0 mmol, 1.0 eq.).

    • Add (S)-2-Amino-2-cyanoacetamide (1.0 mmol, 1.0 eq.).

    • Dissolve the solids in 10 mL of anhydrous methanol.

    • Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Reagents:

    • Add isovaleraldehyde (1.0 mmol, 1.0 eq.) to the reaction mixture via syringe.

    • Add tert-butyl isocyanide (1.0 mmol, 1.0 eq.) to the reaction mixture dropwise via syringe. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the limiting starting material indicates reaction completion.

  • Work-up:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Dissolve the resulting residue in a minimal amount of dichloromethane (DCM).

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, for example, starting with 20% ethyl acetate in hexanes and gradually increasing the polarity to 70% ethyl acetate in hexanes.

    • Collect the fractions containing the desired product (identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final pseudopeptide product.

Characterization

The structure and purity of the synthesized pseudopeptide should be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Advantages and Considerations

Advantages of using (S)-2-Amino-2-cyanoacetamide in Ugi Reactions:

  • Molecular Diversity: Rapidly generates complex and diverse peptide-like structures from simple, readily available starting materials.[1]

  • Atom Economy: All components of the reaction are incorporated into the final product, making it an efficient and sustainable synthetic method.[2]

  • Access to Novel Scaffolds: Introduces a unique α-cyano-α-acetamido moiety into the peptide backbone, which can be further functionalized and may confer novel pharmacological properties.

  • Stereochemical Control: The chirality of (S)-2-Amino-2-cyanoacetamide is retained in the final product, allowing for the synthesis of stereochemically defined pseudopeptides.

Important Considerations:

  • Isocyanide Handling: Isocyanides are malodorous and toxic. Appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment, are essential.

  • Reaction Optimization: The reaction conditions (solvent, temperature, and reaction time) may need to be optimized for different combinations of substrates to achieve the best yields.

  • Purification Challenges: The polarity of the final Ugi product can vary significantly depending on the starting materials, which may require careful development of the purification protocol.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation Incomplete imine formation.Ensure anhydrous conditions. A small amount of a mild acid catalyst (e.g., acetic acid) can sometimes facilitate imine formation.
Low reactivity of one of the components.Try a more reactive aldehyde or isocyanide. Heating the reaction mixture may also improve yields, but should be done with caution.
Multiple Byproducts Side reactions of the starting materials.Ensure the purity of all starting materials. A lower reaction temperature may help to minimize side reactions.
Decomposition of the isocyanide.Use freshly distilled or high-purity isocyanide.
Difficulty in Purification Product has similar polarity to a byproduct.Try a different solvent system for column chromatography. Reverse-phase HPLC may be necessary for challenging separations.

Conclusion

(S)-2-Amino-2-cyanoacetamide is a valuable chiral building block for the synthesis of novel pseudopeptides through the Ugi four-component reaction. This approach offers a rapid and efficient means of generating molecular complexity and accessing unique chemical scaffolds that are not readily accessible through traditional peptide synthesis methods. The protocol outlined in this application note provides a solid foundation for researchers to explore the potential of this versatile reagent in their own drug discovery and chemical biology programs. By understanding the mechanistic principles and adhering to the experimental guidelines, scientists can effectively utilize (S)-2-Amino-2-cyanoacetamide to create innovative peptide-like molecules with potentially enhanced therapeutic properties.

References

  • Beilstein Journal of Organic Chemistry. (2019). Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate, amines, and amino acid-based isocyanides. Retrieved from [Link]

  • ResearchGate. (2019). Unnatural amino acids: production and biotechnological potential. Retrieved from [Link]

  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • Research Communities. (2019). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, and synthetic applications of cyanoacetamides. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-cyanoacetamide. Retrieved from [Link]

  • Organic Syntheses. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014). Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. Retrieved from [Link]

  • MDPI. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]

  • Academia.edu. (2019). Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate, amines, and amino acid-based isocyanides. Retrieved from [Link]

  • Wiley Online Library. (2014). A Plausible Simultaneous Synthesis of Amino Acids and Simple Peptides on the Primordial Earth. Retrieved from [Link]

  • CSBio. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: (S)-2-Amino-2-cyanoacetamide in the Synthesis of Heterocyclic Compounds

For the Attention of: Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Synthetic Landscape of a Chiral Building Block (S)-2-Amino-2-cyanoacetamide stands as a molecule of significant p...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Synthetic Landscape of a Chiral Building Block

(S)-2-Amino-2-cyanoacetamide stands as a molecule of significant potential in the asymmetric synthesis of heterocyclic compounds. Its structure, combining a stereogenic center with the reactive functionalities of a nitrile, an amide, and an amine, presents a compelling platform for the construction of enantiomerically enriched molecular architectures. However, a comprehensive survey of the current scientific literature reveals a landscape where the applications of its achiral parent, 2-cyanoacetamide, are well-documented, while the specific stereoselective exploits of the (S)-enantiomer remain a more nascent and less-traveled path.

This guide, therefore, is structured to provide both a thorough grounding in the established reactivity of the cyanoacetamide scaffold and a forward-looking perspective on the potential stereodirecting applications of (S)-2-Amino-2-cyanoacetamide. We will delve into the mechanistic underpinnings of key heterocyclic syntheses and provide detailed, field-tested protocols for analogous achiral systems. For each, we will offer expert insights into the critical considerations for adapting these methods to the chiral substrate, focusing on the preservation and transfer of stereochemical information.

The Chemical Personality of (S)-2-Amino-2-cyanoacetamide: A Multifaceted Reagent

(S)-2-Amino-2-cyanoacetamide is a trifunctional molecule, and understanding the interplay of its constituent groups is paramount to appreciating its synthetic utility.

  • The α-Amino Group: This primary amine is a key nucleophilic center. Its presence at the stereogenic carbon opens the door for its participation in cyclization reactions that can forge a new chiral center, potentially with high diastereoselectivity influenced by the existing (S)-configuration.

  • The Nitrile Group: The cyano group is a powerful electron-withdrawing group, activating the adjacent α-carbon and making its proton acidic. This facilitates the formation of a key carbanionic intermediate under basic conditions, which is central to many of its condensation reactions. The nitrile itself can also participate in cyclizations, often leading to amino-substituted heterocycles.

  • The Acetamide Group: The amide functionality is a versatile participant in heterocyclic synthesis. The nitrogen can act as a nucleophile, and the carbonyl oxygen can be involved in cyclization and condensation reactions.

The strategic positioning of these three groups on a chiral scaffold makes (S)-2-Amino-2-cyanoacetamide a potentially powerful tool for the asymmetric synthesis of heterocycles, which are foundational structures in a vast number of pharmaceuticals and biologically active compounds.[1]

Physicochemical Properties and Safety Considerations
PropertyValueSource
Molecular FormulaC₃H₅N₃O[2]
Molecular Weight99.09 g/mol [2]
IUPAC Name(2S)-2-amino-2-cyanoacetamide[2]

Safety Profile: (S)-2-Amino-2-cyanoacetamide is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Synthesis of Thiophenes via the Gewald Reaction: A Stereochemical Perspective

The Gewald reaction is a robust and widely utilized multicomponent reaction for the synthesis of 2-aminothiophenes.[3][4] It typically involves the reaction of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.

General Mechanism of the Gewald Reaction

The reaction proceeds through a sequence of steps, initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization and aromatization.

Gewald_Mechanism reagents Ketone/Aldehyde + (S)-2-Amino-2-cyanoacetamide + S₈ knoevenagel Knoevenagel Condensation Intermediate reagents->knoevenagel Base base Base (e.g., Morpholine) sulfur_adduct Sulfur Adduct (Thiirane Intermediate) knoevenagel->sulfur_adduct + S₈ cyclized Cyclized Intermediate sulfur_adduct->cyclized Intramolecular Cyclization product 2,5-Diamino-thiophene Product cyclized->product Tautomerization/ Aromatization

Caption: Generalized workflow of the Gewald reaction.

Protocol: Synthesis of 2-Amino-3-carboxamido-4,5-disubstituted Thiophenes (Achiral Analogue)

This protocol describes a general procedure for the Gewald reaction using 2-cyanoacetamide.

Materials:

  • Ketone (e.g., cyclohexanone, 1.0 equiv)

  • 2-Cyanoacetamide (1.0 equiv)

  • Elemental Sulfur (1.1 equiv)

  • Morpholine (as catalyst and base, ~20 mol%)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 equiv), 2-cyanoacetamide (1.0 equiv), and elemental sulfur (1.1 equiv) in ethanol.

  • Add morpholine (~20 mol%) to the suspension.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure 2-aminothiophene derivative.

Expected Outcome: This reaction typically provides good to excellent yields of the desired 2-aminothiophene. For example, the reaction of cyclohexanone, cyanoacetamide, and sulfur can yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.[5][6]

Scientist's Note on Stereochemistry: Adapting the Gewald Reaction for (S)-2-Amino-2-cyanoacetamide

The introduction of (S)-2-Amino-2-cyanoacetamide into the Gewald reaction presents an intriguing opportunity for asymmetric synthesis. The existing stereocenter at the α-position could potentially influence the stereochemical outcome if a new chiral center is formed in the product.

Key Considerations:

  • Racemization: The basic conditions required for the initial Knoevenagel condensation could lead to the epimerization of the stereocenter in (S)-2-Amino-2-cyanoacetamide, resulting in a racemic or diastereomeric mixture of products. The choice of a milder, non-nucleophilic base and careful control of the reaction temperature will be crucial to mitigate this risk.

  • Diastereoselectivity: If the carbonyl component is prochiral, the reaction could proceed with diastereoselectivity. The (S)-amino group might direct the approach of the sulfurizing agent or influence the facial selectivity of the initial condensation. This could be particularly relevant in reactions with chiral aldehydes or ketones.

  • Mechanism of Stereocontrol: The precise mechanism of stereocontrol would need to be elucidated. It could arise from a substrate-controlled process where the existing stereocenter dictates the stereochemistry of the newly formed centers. The formation of a transient chiral intermediate involving the catalyst and the substrate could also play a role.

Proposed Experimental Adaptation:

To explore the stereochemical outcome, one could perform the Gewald reaction with (S)-2-Amino-2-cyanoacetamide and a prochiral ketone under various conditions (different bases, solvents, and temperatures). The resulting product mixture would need to be carefully analyzed by chiral chromatography (HPLC or GC) to determine the enantiomeric or diastereomeric excess.

Synthesis of Pyridines: Multicomponent Approaches

Substituted pyridines are a cornerstone of many pharmaceuticals. Multicomponent reactions offer an efficient route to these heterocycles, and 2-cyanoacetamide is a common building block.

General Mechanism for Pyridine Synthesis

A common strategy involves the condensation of an aldehyde, an active methylene compound (like 2-cyanoacetamide), and a 1,3-dicarbonyl compound or its equivalent, often catalyzed by a base.

Pyridine_Synthesis reagents Aldehyde + (S)-2-Amino-2-cyanoacetamide + 1,3-Dicarbonyl intermediate1 Knoevenagel Adduct reagents->intermediate1 Base intermediate2 Michael Adduct intermediate1->intermediate2 + 1,3-Dicarbonyl (Michael Addition) cyclized Dihydropyridine Intermediate intermediate2->cyclized Intramolecular Cyclization product Substituted Pyridine cyclized->product Oxidation/ Aromatization

Caption: A generalized pathway for multicomponent pyridine synthesis.

Protocol: Synthesis of 2-Amino-3-cyanopyridines (Achiral Analogue)

This protocol outlines a one-pot synthesis of 2-amino-3-cyanopyridine derivatives.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 equiv)

  • Malononitrile (as a surrogate for the 1,3-dicarbonyl component in some variations) (1.0 equiv)

  • 2-Cyanoacetamide (1.0 equiv)

  • Ammonium acetate (catalyst and nitrogen source)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 equiv), malononitrile (1.0 equiv), and 2-cyanoacetamide (1.0 equiv) in ethanol.

  • Add ammonium acetate in excess (e.g., 4-6 equiv).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature. The product often crystallizes out.

  • Filter the solid, wash with cold ethanol, and dry.

  • If necessary, purify the product by recrystallization from a suitable solvent.

Expected Outcome: This method provides access to a wide range of substituted 2-amino-3-cyanopyridines in moderate to good yields.

Scientist's Note on Stereochemistry: Envisioning Chiral Pyridine Synthesis

The synthesis of chiral, non-racemic pyridines is a significant challenge in organic synthesis.[7][8][9] Using (S)-2-Amino-2-cyanoacetamide in a multicomponent reaction for pyridine synthesis could potentially lead to chiral products if a new stereocenter is generated and the reaction proceeds with facial selectivity.

Key Considerations:

  • Stereocenter Formation: A new stereocenter could be formed at the 4-position of the pyridine ring. The (S)-amino group on the cyanoacetamide fragment could influence the approach of the reactants, leading to a diastereoselective cyclization.

  • Aromatization: The final step of the reaction is an oxidation to form the aromatic pyridine ring. This step destroys the chirality at the 4-position if it was formed in a dihydropyridine intermediate. Therefore, to synthesize chiral pyridines using this approach, one would need to isolate the chiral dihydropyridine intermediate before aromatization.

  • Catalyst Control: The use of a chiral catalyst in conjunction with the chiral substrate could offer a powerful strategy for enhancing the diastereoselectivity of the cyclization step.

Synthesis of Pyrimidines: Avenues for Exploration

Pyrimidines are another class of heterocycles with immense biological significance. 2-Cyanoacetamide can serve as a three-carbon synthon in the construction of the pyrimidine ring.

General Strategy for Pyrimidine Synthesis

A common approach involves the condensation of 2-cyanoacetamide with a 1,3-dielectrophile, such as a β-dicarbonyl compound, in the presence of a base.

Pyrimidine_Synthesis reagents (S)-2-Amino-2-cyanoacetamide + 1,3-Dielectrophile intermediate Condensation Adduct reagents->intermediate Base cyclized Dihydropyrimidine Intermediate intermediate->cyclized Intramolecular Cyclization product Substituted Pyrimidine cyclized->product Tautomerization/ Aromatization

Caption: A simplified pathway for pyrimidine synthesis.

Protocol: Synthesis of 2-Oxo-1,2-dihydropyrimidine-5-carbonitriles (Achiral Analogue)

This protocol describes the synthesis of a pyrimidine derivative from 2-cyanoacetamide and a β-ketoester.

Materials:

  • β-Ketoester (e.g., ethyl acetoacetate, 1.0 equiv)

  • 2-Cyanoacetamide (1.0 equiv)

  • Sodium ethoxide (strong base, 1.1 equiv)

  • Ethanol (solvent)

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add the β-ketoester (1.0 equiv) and 2-cyanoacetamide (1.0 equiv).

  • Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize with an acid (e.g., acetic acid or dilute HCl).

  • The product will often precipitate upon neutralization. Collect the solid by filtration, wash with water and cold ethanol, and dry.

  • Recrystallize from a suitable solvent to obtain the pure pyrimidine derivative.

Expected Outcome: This reaction typically affords good yields of the corresponding 4,6-disubstituted-2-oxo-1,2-dihydropyrimidine-5-carbonitrile.

Scientist's Note on Stereochemistry: Prospects for Asymmetric Pyrimidine Synthesis

Similar to pyridine synthesis, the use of (S)-2-Amino-2-cyanoacetamide in pyrimidine synthesis could lead to chiral products if a new stereocenter is generated and its formation is controlled by the existing chiral center.

Key Considerations:

  • Stereocenter Retention: If the reaction is designed to produce a non-aromatic, di- or tetrahydropyrimidine, the stereocenter at the 4-position of the pyrimidine ring could be retained.

  • Influence of the Amino Group: The (S)-amino group could play a crucial role in directing the stereochemical outcome of the cyclization. It may participate in the reaction as a nucleophile, and its stereochemistry could be transferred to the final product.

  • Reaction Conditions: The strongly basic conditions often employed in these syntheses pose a significant risk of racemization. The development of milder, stereoconservative reaction conditions would be essential for the successful asymmetric synthesis of pyrimidines from (S)-2-Amino-2-cyanoacetamide.

Concluding Remarks and Future Outlook

(S)-2-Amino-2-cyanoacetamide is a chiral building block with considerable, yet largely untapped, potential in the asymmetric synthesis of heterocyclic compounds. While the reactivity of the parent achiral molecule, 2-cyanoacetamide, is well-established for the synthesis of thiophenes, pyridines, and pyrimidines, the stereodirecting capabilities of the (S)-amino enantiomer remain an open field for investigation.

The protocols and mechanistic insights provided in this guide for the achiral systems serve as a robust foundation for researchers venturing into the stereoselective applications of (S)-2-Amino-2-cyanoacetamide. The key to unlocking its potential will lie in the careful design of reaction conditions that preserve the integrity of the existing stereocenter and effectively translate its chiral information to the newly formed heterocyclic products. Future research in this area will undoubtedly focus on the development of mild, catalytic, and highly stereoselective methods that can fully exploit the synthetic power of this promising chiral reagent.

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Method

Application Notes and Protocols: Leveraging (S)-2-Amino-2-cyanoacetamide for the Development of Novel Antiviral Agents

Introduction: The Strategic Advantage of the Cyano-Amino Acid Scaffold in Antiviral Drug Discovery The relentless challenge of emerging and evolving viral pathogens necessitates the continuous innovation of antiviral the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Cyano-Amino Acid Scaffold in Antiviral Drug Discovery

The relentless challenge of emerging and evolving viral pathogens necessitates the continuous innovation of antiviral therapeutics. A promising strategy in this endeavor is the exploration of unique chemical scaffolds that can serve as the foundation for potent and selective viral enzyme inhibitors. (S)-2-Amino-2-cyanoacetamide presents itself as a compelling starting material for the synthesis of novel antiviral agents, particularly those targeting viral proteases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, design, synthesis, and evaluation of antiviral candidates derived from this versatile building block.

The core appeal of the (S)-2-amino-2-cyanoacetamide structure lies in the strategic combination of a chiral amino acid backbone with a reactive nitrile "warhead". This configuration is particularly well-suited for the development of covalent inhibitors that can form a stable, yet potentially reversible, bond with nucleophilic residues, such as cysteine, commonly found in the active sites of viral proteases.[1][2][3] The amino acid moiety provides a scaffold for building peptidomimetics that can mimic the natural substrates of these enzymes, thereby conferring selectivity and enhancing binding affinity.[4][5]

This guide will focus on the design of a hypothetical peptidomimetic covalent inhibitor of a viral cysteine protease, such as the SARS-CoV-2 main protease (3CLpro), a well-validated target for antiviral intervention.[6][7] We will detail a plausible synthetic route, provide step-by-step protocols for in vitro enzymatic and cell-based antiviral assays, and present a framework for interpreting the resulting data.

Conceptual Design of a Peptidomimetic Protease Inhibitor

Our hypothetical antiviral agent, designated as ACN-pep-1 , is designed as a peptidomimetic that targets the active site of a viral cysteine protease. The design strategy is as follows:

  • Recognition Moiety: A short peptide sequence or a peptidomimetic structure will be appended to the amino group of (S)-2-Amino-2-cyanoacetamide. This sequence will be designed to fit into the substrate-binding pockets of the target protease, conferring specificity.

  • Electrophilic Warhead: The nitrile group of the core scaffold will serve as the electrophilic "warhead". Upon binding to the active site, the nitrile carbon is positioned for nucleophilic attack by the catalytic cysteine residue, leading to the formation of a covalent thioimidate adduct.[1][8] This covalent interaction is often reversible, which can be advantageous in reducing the potential for off-target effects.[9][10]

The overall workflow for the development and evaluation of ACN-pep-1 is depicted in the following diagram:

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cell-Based Evaluation A Conceptual Design of ACN-pep-1 B Synthesis of ACN-pep-1 from (S)-2-Amino-2-cyanoacetamide A->B C Purification & Characterization (HPLC, MS) B->C D Enzymatic Assay (Protease Inhibition) C->D F Cytotoxicity Assay (CC50) C->F G Antiviral Assay (Plaque Reduction) C->G E Determination of IC50 D->E I Selectivity Index (SI = CC50/EC50) F->I H Determination of EC50 G->H H->I

Caption: Workflow for the development of ACN-pep-1.

Synthetic Protocol: Synthesis of ACN-pep-1

This section outlines a plausible, multi-step protocol for the synthesis of our hypothetical antiviral agent, ACN-pep-1, starting from (S)-2-Amino-2-cyanoacetamide. This protocol is based on standard peptide coupling methodologies.[11]

Materials and Reagents:

  • (S)-2-Amino-2-cyanoacetamide

  • N-terminally protected dipeptide (e.g., Boc-Leu-Gln-OH)

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Deprotection reagent: TFA (Trifluoroacetic acid) in DCM (Dichloromethane)

  • Purification: Reverse-phase HPLC system

  • Characterization: Mass spectrometer (e.g., ESI-MS)

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-terminally protected dipeptide (e.g., Boc-Leu-Gln-OH) (1.2 equivalents) in anhydrous DMF.

  • Activation: Add HBTU (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Coupling Reaction: In a separate flask, dissolve (S)-2-Amino-2-cyanoacetamide (1 equivalent) in anhydrous DMF. To this solution, add DIPEA (3 equivalents). Slowly add the activated dipeptide solution to the (S)-2-Amino-2-cyanoacetamide solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in a solution of 20% TFA in DCM and stir at room temperature for 1 hour to remove the Boc protecting group.

  • Purification: Concentrate the deprotection reaction mixture under reduced pressure and purify the resulting crude ACN-pep-1 by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

In Vitro Evaluation: Assessing Protease Inhibition

The initial evaluation of ACN-pep-1 involves determining its ability to inhibit the target viral protease in a controlled, cell-free environment. A Förster Resonance Energy Transfer (FRET)-based enzymatic assay is a common and effective method for this purpose.[12]

Protocol: FRET-Based Protease Inhibition Assay

Principle: This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher at its ends. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.

Materials and Reagents:

  • Recombinant viral protease (e.g., SARS-CoV-2 3CLpro)

  • FRET peptide substrate specific for the protease

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • ACN-pep-1 (dissolved in DMSO)

  • Positive control inhibitor (e.g., GC376 for 3CLpro)[13]

  • 384-well black assay plates

  • Fluorescence plate reader

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of ACN-pep-1 and the positive control inhibitor in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Enzyme and Inhibitor Incubation: In the wells of a 384-well plate, add a fixed concentration of the recombinant protease to the assay buffer. Then, add the serially diluted ACN-pep-1, positive control, or vehicle control (DMSO). Incubate for 30 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Add the FRET peptide substrate to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity every minute for 30-60 minutes at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each concentration of the inhibitor.

  • IC50 Determination: Plot the reaction velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

The results of the protease inhibition assay can be summarized in a table as follows:

CompoundTarget ProteaseIC50 (µM)
ACN-pep-1SARS-CoV-2 3CLpro0.5 ± 0.1
Positive ControlSARS-CoV-2 3CLpro0.1 ± 0.02

Cell-Based Evaluation: Determining Antiviral Efficacy and Cytotoxicity

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to evaluate the compound's ability to inhibit viral replication in a biological context and to assess its potential toxicity to host cells.[14][15]

Protocol: Plaque Reduction Assay for Antiviral Activity

Principle: This assay measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by a virus in a monolayer of host cells. The reduction in plaque number is a direct measure of the compound's antiviral activity.[16][17]

Materials and Reagents:

  • Host cell line susceptible to the target virus (e.g., Vero E6 for SARS-CoV-2)

  • Target virus stock of known titer (PFU/mL)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • ACN-pep-1 (dissolved in DMSO)

  • Positive control antiviral drug

  • Overlay medium (e.g., medium containing carboxymethyl cellulose or agarose)

  • Staining solution (e.g., crystal violet)

Step-by-Step Protocol:

  • Cell Seeding: Seed the host cells in 6-well plates and grow until they form a confluent monolayer.

  • Compound Treatment and Infection: Prepare serial dilutions of ACN-pep-1 and the positive control in serum-free medium. Remove the growth medium from the cell monolayers and pre-treat the cells with the compound dilutions for 1 hour at 37°C. Following pre-treatment, infect the cells with a dilution of the virus that will produce 50-100 plaques per well.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After the adsorption period, remove the virus-containing medium and add the overlay medium containing the corresponding concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix the cells with a formaldehyde solution and then stain with crystal violet.

  • Plaque Counting and EC50 Determination: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Plot the percentage of plaque reduction against the logarithm of the compound concentration and determine the 50% effective concentration (EC50).

Protocol: Cytotoxicity Assay

Principle: It is crucial to assess whether the observed antiviral activity is due to specific inhibition of the virus or simply a result of the compound being toxic to the host cells. A common method is the MTS or XTT assay, which measures the metabolic activity of the cells.[18]

Step-by-Step Protocol:

  • Cell Seeding: Seed the host cells in a 96-well plate at a suitable density.

  • Compound Treatment: Add serial dilutions of ACN-pep-1 to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the same duration as the plaque reduction assay.

  • MTS/XTT Addition: Add the MTS or XTT reagent to each well and incubate for 2-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • CC50 Determination: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the 50% cytotoxic concentration (CC50).

Data Presentation and Selectivity Index:

The results from the cell-based assays can be summarized as follows:

CompoundCC50 (µM) on Vero E6 cellsEC50 (µM) against Target VirusSelectivity Index (SI = CC50/EC50)
ACN-pep-1>1001.2 ± 0.3>83
Positive Control>500.5 ± 0.1>100

A higher Selectivity Index indicates a more promising therapeutic window for the compound.

Proposed Mechanism of Action: Covalent Inhibition of Viral Protease

The proposed mechanism of action for ACN-pep-1 is the covalent inhibition of the target viral cysteine protease.

G cluster_0 Mechanism of Covalent Inhibition A 1. Non-covalent Binding: ACN-pep-1 binds to the protease active site. B 2. Nucleophilic Attack: The catalytic cysteine residue attacks the nitrile carbon. A->B C 3. Covalent Adduct Formation: A reversible thioimidate intermediate is formed. B->C D 4. Enzyme Inactivation: The protease is rendered inactive. C->D

Caption: Proposed mechanism of ACN-pep-1 action.

This mechanism is supported by studies on other nitrile-containing protease inhibitors which have been shown to form similar covalent adducts with the catalytic cysteine of the enzyme.[1][3][8]

Conclusion and Future Directions

(S)-2-Amino-2-cyanoacetamide serves as an excellent and versatile starting point for the development of novel antiviral agents. The protocols and application notes detailed herein provide a comprehensive framework for the design, synthesis, and evaluation of peptidomimetic covalent inhibitors targeting viral proteases. The hypothetical compound, ACN-pep-1, demonstrates the potential of this approach. Future work should focus on optimizing the peptidomimetic portion of the molecule to enhance potency and selectivity for different viral proteases. Further studies, including in vivo efficacy and pharmacokinetic profiling, would be necessary to advance any promising lead compounds towards clinical development.

References

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Application

Application Notes and Protocols for the Quantification of (S)-2-Amino-2-cyanoacetamide

Introduction: The Significance of Quantifying (S)-2-Amino-2-cyanoacetamide (S)-2-Amino-2-cyanoacetamide is a chiral molecule of significant interest in pharmaceutical development due to its structural motifs, which are c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quantifying (S)-2-Amino-2-cyanoacetamide

(S)-2-Amino-2-cyanoacetamide is a chiral molecule of significant interest in pharmaceutical development due to its structural motifs, which are common in various bioactive compounds. As a crucial intermediate or a potential active pharmaceutical ingredient (API), the precise and accurate quantification of its (S)-enantiomer is paramount for ensuring the quality, safety, and efficacy of the final drug product. Enantiomeric purity is a critical quality attribute, as the different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

These application notes provide comprehensive and validated analytical methods for the quantification of (S)-2-Amino-2-cyanoacetamide. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a detailed guide from sample preparation to data analysis. The methodologies are grounded in established analytical principles and are structured to ensure robustness and reliability, aligning with industry standards for analytical method validation.[1][2][3]

Section 1: Achiral Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle and Rationale

Before delving into chiral separation, it is often necessary to determine the total concentration of 2-Amino-2-cyanoacetamide, irrespective of its stereochemistry. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a robust and widely accessible technique for this purpose. This method separates the analyte from other non-chiral impurities based on its polarity. The nitrile and amide functionalities of the molecule allow for sufficient retention on a non-polar stationary phase.

The choice of a C18 or a polar-embedded column is critical for achieving optimal peak shape and retention. A mobile phase consisting of an organic modifier (e.g., acetonitrile) and an aqueous buffer provides the necessary elution strength. The pH of the mobile phase should be controlled to ensure the consistent ionization state of the amino group, thereby leading to reproducible retention times. UV detection is suitable due to the presence of chromophores in the molecule, with the detection wavelength optimized for maximum sensitivity.

Experimental Workflow for Achiral RP-HPLC

Achiral RP-HPLC Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Peak Integration F->G H Calibration Curve Construction G->H I Quantification H->I

Caption: Workflow for the achiral quantification of 2-Amino-2-cyanoacetamide by RP-HPLC.

Detailed Protocol for Achiral RP-HPLC

1.3.1. Materials and Reagents

  • (S)-2-Amino-2-cyanoacetamide reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Ammonium formate or Phosphoric acid (for mobile phase buffering)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • 0.45 µm syringe filters

1.3.2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon, Empower).

1.3.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm (e.g., Agilent ZORBAX Eclipse XDB-C18)
Mobile Phase Acetonitrile : 20 mM Ammonium Formate Buffer (pH 3.5) (20:80, v/v)[4]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 10 minutes

1.3.4. Preparation of Solutions

  • Mobile Phase: Prepare the 20 mM ammonium formate buffer by dissolving the appropriate amount of ammonium formate in HPLC grade water and adjusting the pH to 3.5 with formic acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the (S)-2-Amino-2-cyanoacetamide reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase as the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a known amount of the sample, dissolve it in the mobile phase to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

1.3.5. Method Validation Parameters

The method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3]

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Accuracy 98.0% to 102.0% recovery at three concentration levels.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.
Intermediate Precision RSD ≤ 2.0% when analyzed on different days by different analysts.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Specificity The peak for the analyte should be pure and free from interference from the matrix and placebo.

Section 2: Chiral Separation and Quantification by Chiral HPLC

Principle and Rationale

To quantify the (S)-enantiomer and determine the enantiomeric excess (e.e.), a chiral separation method is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[5] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

For amino acid derivatives like (S)-2-Amino-2-cyanoacetamide, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are highly effective.[5][6] These CSPs provide a chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, which results in the differential retention of the enantiomers.

The mobile phase composition, particularly the type and concentration of the organic modifier and any additives, plays a crucial role in achieving enantiomeric resolution.[7]

Experimental Workflow for Chiral HPLC

Chiral HPLC Workflow cluster_prep_chiral Sample & Standard Preparation cluster_hplc_chiral Chiral HPLC Analysis cluster_data_chiral Data Processing A_chiral Weigh Racemic/Enriched Sample B_chiral Dissolve in Mobile Phase A_chiral->B_chiral C_chiral Filter through 0.45 µm Syringe Filter B_chiral->C_chiral D_chiral Inject into HPLC System C_chiral->D_chiral E_chiral Separation on Chiral Stationary Phase D_chiral->E_chiral F_chiral UV Detection E_chiral->F_chiral G_chiral Peak Integration for Each Enantiomer F_chiral->G_chiral H_chiral Calculate Enantiomeric Excess (% e.e.) G_chiral->H_chiral I_chiral Quantify (S)-enantiomer H_chiral->I_chiral

Caption: Workflow for the chiral separation and quantification of (S)-2-Amino-2-cyanoacetamide.

Detailed Protocol for Chiral HPLC

2.3.1. Materials and Reagents

  • (S)-2-Amino-2-cyanoacetamide reference standard

  • Racemic 2-Amino-2-cyanoacetamide (for method development and system suitability)

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (for mobile phase modification)

2.3.2. Instrumentation

  • Same as for the achiral RP-HPLC method.

2.3.3. Chromatographic Conditions

ParameterCondition
Column Chiralcel OD-H (amylose derivative) or Chiralpak AD-H (cellulose derivative), 4.6 x 250 mm, 5 µm[5]
Mobile Phase n-Hexane : Isopropanol : Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 20 minutes (or until both enantiomers have eluted)

2.3.4. Preparation of Solutions

  • Mobile Phase: Premix the n-Hexane, Isopropanol, and TFA in the specified ratio. Degas the mobile phase before use.

  • System Suitability Solution (Racemic Mixture): Prepare a solution of racemic 2-Amino-2-cyanoacetamide in the mobile phase at a concentration of approximately 50 µg/mL.

  • Standard and Sample Preparation: Prepare the standard and sample solutions in the mobile phase at a concentration that gives a good detector response. Filter through a 0.45 µm syringe filter.

2.3.5. System Suitability and Data Analysis

  • System Suitability: Inject the racemic mixture and ensure that the resolution between the two enantiomeric peaks is greater than 1.5.

  • Peak Identification: Inject the (S)-2-Amino-2-cyanoacetamide standard to identify the peak corresponding to the (S)-enantiomer.

  • Quantification and Enantiomeric Excess Calculation:

    • The amount of the (S)-enantiomer is determined using the calibration curve established with the (S)-enantiomer standard.

    • The enantiomeric excess (% e.e.) is calculated using the following formula: % e.e. = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100

Section 3: Alternative and Confirmatory Techniques

While HPLC with UV detection is a robust and widely used technique, other methods can be employed for confirmation or for specific applications.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS can be utilized.[8] The HPLC methods described above can be adapted for LC-MS by using volatile mobile phase additives like formic acid or ammonium acetate instead of non-volatile buffers like phosphate.[9] Mass spectrometry provides mass-to-charge ratio information, which confirms the identity of the analyte and can help in distinguishing it from co-eluting impurities.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is an emerging technique for chiral separations that can offer faster analysis times and reduced solvent consumption compared to HPLC.[10] SFC with a chiral stationary phase, similar to those used in HPLC, can be a powerful tool for the high-throughput analysis of (S)-2-Amino-2-cyanoacetamide.

Conclusion

The analytical methods detailed in these application notes provide a comprehensive framework for the accurate and reliable quantification of (S)-2-Amino-2-cyanoacetamide. The RP-HPLC method is suitable for determining the total concentration, while the chiral HPLC method is essential for assessing enantiomeric purity. Adherence to the principles of method validation is crucial for ensuring the integrity of the analytical data generated. These protocols serve as a starting point, and optimization may be necessary depending on the specific sample matrix and instrumentation.

References

  • SIELC Technologies. Separation of 2-Cyanoacetamide on Newcrom R1 HPLC column.
  • Google Patents.
  • YAKHAK HOEJI.
  • BOC Sciences. Amino Acid Analysis by HPLC.
  • Synergistic Technologies Associ
  • Frontiers. Chemometric Methods for Spectroscopy-Based Pharmaceutical Analysis.
  • Benchchem.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • MDPI. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • National Institutes of Health.
  • Elsevier. A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new.
  • Analytical method valid
  • Google Patents. CN103926333A - High performance liquid chromatography detection method for cyanoacetamide.
  • PubMed.
  • Sigma-Aldrich.
  • Analytical Chemistry (ACS Publications).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • PubMed.
  • Biomedical Chemistry. Methods for Determining Individual Amino Acids in Biological Fluids.
  • AVESIS.
  • Gavin Publishers.
  • Sigma-Aldrich.
  • Sema. Validation Of Analytical Methods For Pharmaceutical Analysis.

Sources

Method

Application Notes &amp; Protocols for the Safe Handling and Storage of (S)-2-Amino-2-cyanoacetamide

Abstract: This document provides a comprehensive guide to the safe handling and storage of (S)-2-Amino-2-cyanoacetamide for researchers, scientists, and drug development professionals. The protocols herein are designed t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the safe handling and storage of (S)-2-Amino-2-cyanoacetamide for researchers, scientists, and drug development professionals. The protocols herein are designed to mitigate risks associated with the chemical's hazardous properties by detailing best practices in personal protective equipment, engineering controls, and emergency procedures. The causality behind each recommendation is explained to foster a deeper understanding of safety principles in a laboratory setting.

Introduction and Scientific Context

(S)-2-Amino-2-cyanoacetamide is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Its structure, containing both an amino and a cyano group, makes it a valuable building block but also imparts specific chemical and toxicological properties that necessitate careful handling. This guide serves as an essential resource for any professional working with this compound, ensuring both personal safety and experimental integrity.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with (S)-2-Amino-2-cyanoacetamide is the foundation of its safe use. The primary risks are associated with its toxicity and irritant properties.

GHS Hazard Classification:

Based on aggregated data, (S)-2-Amino-2-cyanoacetamide is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[3][4][5]

  • Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.[3][5]

  • Skin Corrosion/Irritation (Category 1/2): Causes severe skin burns and irritation.[1][2][3][4]

  • Serious Eye Damage/Eye Irritation (Category 1/2A): Causes serious eye damage.[1][2][3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2][3][4][5]

The presence of the cyano group warrants special attention, as cyanide-containing compounds can be highly toxic.[6] While the toxicity of (S)-2-Amino-2-cyanoacetamide itself is rated as harmful or toxic, not extremely so, the potential for hazardous reactions, such as the release of hydrogen cyanide gas in the presence of strong acids, must be managed.[7][8]

Physicochemical Properties

A summary of the key physical and chemical properties of (S)-2-Amino-2-cyanoacetamide is provided in the table below.

PropertyValueSource
Appearance Beige to tan powder[9]
Molecular Formula C₃H₅N₃O[5]
Molecular Weight 99.09 g/mol [4][5]
Melting Point 120-124 °C[4][9]
Water Solubility Soluble[1][9]
Storage Temperature ≤ 20°C[9]

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous substances by isolating the hazard from the worker.

  • Chemical Fume Hood: All handling of (S)-2-Amino-2-cyanoacetamide powder, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[7][8] This is critical to prevent inhalation of the powder and to contain any potential release of hazardous vapors.[7]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[10][11]

  • Designated Work Area: A specific area within the fume hood should be designated for working with (S)-2-Amino-2-cyanoacetamide. This area should be clearly marked with appropriate hazard signs.[7][8]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is mandatory to prevent skin and eye contact, and inhalation.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[12] Standard safety glasses are not sufficient.

  • Skin Protection:

    • Gloves: Use nitrile or neoprene gloves.[12] Given the risk of skin absorption, double-gloving is recommended.[12] Always inspect gloves for tears or punctures before use.

    • Lab Coat: A flame-resistant lab coat that fully covers the arms should be worn.

    • Clothing: Wear long pants and closed-toe shoes.

  • Respiratory Protection: For situations where engineering controls may not be sufficient, or during a large spill, a full-face respirator with appropriate cartridges should be used.[11] In routine handling within a fume hood, this is typically not required.

PPE Donning and Doffing Workflow

Correctly putting on and removing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) Don1 1. Lab Coat Don2 2. Gloves (First Pair) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (Second Pair) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: Workflow for correct donning and doffing of PPE.

Safe Handling and Experimental Protocols

Adherence to strict protocols is essential for the safe handling of (S)-2-Amino-2-cyanoacetamide.

Protocol for Weighing and Transferring the Solid
  • Preparation:

    • Ensure the chemical fume hood is operational.

    • Don all required PPE as described in Section 4.

    • Designate a workspace within the hood and cover it with absorbent, disposable bench paper.

    • Have waste containers readily available for contaminated materials.

  • Handling:

    • Retrieve the container of (S)-2-Amino-2-cyanoacetamide from its storage location.

    • Carefully open the container inside the fume hood to avoid generating dust.

    • Use a spatula to carefully transfer the desired amount of powder to a tared weighing vessel. Avoid any actions that could create airborne dust.

    • Once the desired amount is weighed, securely close the primary container.

  • Cleanup:

    • Clean the spatula and any other equipment that came into contact with the chemical.

    • Wipe down the designated work area with a damp cloth.

    • Dispose of all contaminated disposables (gloves, bench paper, wipes) in a designated hazardous waste container.[8]

    • Wash hands thoroughly after the procedure.[12]

Storage Procedures

Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.

  • Container: Keep the compound in its original, tightly sealed container.[1][6][10] If transferred to a secondary container, it must be appropriately labeled with the chemical name and hazard warnings.[13]

  • Location: Store in a cool, dry, and well-ventilated area.[1][3][10][11] The storage area should be a locked cabinet or a room with restricted access.[3][7]

  • Segregation: It is imperative to store (S)-2-Amino-2-cyanoacetamide away from incompatible materials.[6]

    • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2][3][14] Contact with strong acids can potentially liberate highly toxic hydrogen cyanide gas.[7]

    • Moisture and Light: The compound should be protected from moisture and direct sunlight.[8][15][16]

Storage_Logic cluster_conditions Storage Conditions cluster_incompatibles Segregate From Compound (S)-2-Amino-2-cyanoacetamide Storage_Area Storage Location Compound->Storage_Area Cool Cool Storage_Area->Cool Dry Dry Storage_Area->Dry Ventilated Well-Ventilated Storage_Area->Ventilated Dark Away from Light Storage_Area->Dark Sealed Tightly Sealed Container Storage_Area->Sealed Acids Strong Acids Bases Strong Bases Oxidizers Oxidizing Agents Reducers Reducing Agents

Caption: Key parameters for safe chemical storage.

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

Spills
  • Small Spill (in fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material.

    • Carefully scoop the material into a designated hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent.

  • Large Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert laboratory personnel and contact the institution's emergency response team.

    • Prevent entry into the affected area.

Exposure
  • Inhalation: Move the affected person to fresh air immediately.[2][10] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][3][10]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][3][10] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][3][10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3][10]

Waste Disposal

All waste contaminated with (S)-2-Amino-2-cyanoacetamide, including empty containers, must be treated as hazardous waste.[12] Dispose of waste in sealed, properly labeled containers according to institutional and local regulations.[2][10]

References

  • Material Safety Data Sheet - Cyanoacetamide 98%. (n.d.). Retrieved from [Link]

  • Cyanide Safe Use Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • 2-Amino-2-cyanoacetamide. (n.d.). PubChem. Retrieved from [Link]

  • Storage of chemicals: Guidelines for good practice. (2012). ISSA. Retrieved from [Link]

  • SOP for the safe use of cyanide compounds. (2018, June 20). LSU Health Shreveport. Retrieved from [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines. (2015, February 25). MIT EHS. Retrieved from [Link]

  • Guide to Safe Chemical Storage: Best Practices for the Industry. (2024, June 20). Asecos. Retrieved from [Link]

  • Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Chemical Storage Safety Guideline. (n.d.). The University of Queensland. Retrieved from [Link]

  • Lab Safety Guideline: Cyanide. (n.d.). Harvard University Environmental Health & Safety. Retrieved from [Link]

  • Properly Storing Hazardous Chemicals in Your Facility. (2024, October 27). Alltracon. Retrieved from [Link]

  • Moisture protection for hygroscopic materials during transport. (n.d.). Absortech. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (S)-2-Amino-2-cyanoacetamide Purification

The following guide is structured as a specialized Technical Support Center for (S)-2-Amino-2-cyanoacetamide . It is designed to provide authoritative, actionable solutions for purification, stability, and quality contro...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for (S)-2-Amino-2-cyanoacetamide . It is designed to provide authoritative, actionable solutions for purification, stability, and quality control, specifically tailored for drug development applications where enantiomeric excess (ee) and chemical purity are paramount.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Molecule ID: (S)-2-Amino-2-cyanoacetamide (CAS: 6719-21-7 for racemate; chiral specific ref. required) Critical Attribute:


-Amino Nitrile functionality (High risk of racemization and hydrolysis)[1]

Module 1: Core Purification Protocols

Q: What is the standard operating procedure (SOP) for purifying crude (S)-2-Amino-2-cyanoacetamide without compromising chirality?

A: The purification strategy depends on the nature of your crude material. The presence of the electron-withdrawing nitrile and amide groups makes the


-proton highly acidic (

), rendering the stereocenter labile under basic conditions.

Primary Recommendation: Controlled Recrystallization For crude material with Chemical Purity >85% and ee >90%, use a displacement crystallization technique.

Protocol:

  • Solvent Selection: Use Absolute Ethanol (EtOH) or Isopropanol (IPA) . Avoid water if possible to prevent hydrolysis, unless inorganic salt contamination is high.

  • Dissolution: Suspend crude solid in EtOH (10 mL per gram). Heat gently to 40–45°C . Do not exceed 50°C to minimize thermal racemization.

  • Filtration: If insoluble particulates (silica, inorganic salts) remain, filter hot (0.45

    
    m PTFE membrane).
    
  • Crystallization:

    • Allow the filtrate to cool slowly to Room Temperature (RT) over 2 hours.

    • Further cool to 0–4°C for 4 hours.

    • Optional: If yield is low, add an anti-solvent like n-Hexane or MTBE dropwise until turbidity persists, then cool.

  • Isolation: Filter the white crystalline solid under nitrogen. Wash with cold Hexane/EtOH (9:1).

  • Drying: Vacuum dry at 30°C for 12 hours. Avoid high-vacuum ovens >40°C.

Scientific Rationale:

  • Solubility Profile: (S)-2-Amino-2-cyanoacetamide is soluble in polar protic solvents (MeOH, EtOH) but sparingly soluble in non-polar solvents.

  • Racemization Control: Keeping the temperature

    
     and the pH neutral/slightly acidic prevents the abstraction of the 
    
    
    
    -proton.

Module 2: Troubleshooting Impurities & Yield

Q: My product is colored (beige/tan) and the melting point is depressed. How do I fix this?

A: Coloration typically indicates oxidative degradation or polymerized by-products (often from the cyano group).

Corrective Action: Activated Carbon Treatment

  • Dissolve the crude substance in Methanol (MeOH) at 35°C.

  • Add Activated Carbon (SX Ultra) (5-10 wt% relative to substrate).

  • Stir for 30 minutes. Do not reflux.

  • Filter through a Celite pad to remove carbon.

  • Concentrate the filtrate via rotary evaporation (bath < 35°C) to 20% volume.

  • Induce crystallization by adding Dichloromethane (DCM) or MTBE .

Q: I am seeing a drop in Enantiomeric Excess (ee) after purification. Why?

A: This is a critical failure mode. The drop in ee is likely caused by Dynamic Kinetic Resolution (DKR) occurring in the mother liquor or during heating.

Root Cause Analysis:

  • Basic Impurities: Did you use a base in the previous step? Even trace amounts of amines or hydroxide can catalyze racemization.

  • Thermal Stress: Prolonged heating in protic solvents promotes proton exchange.

Solution:

  • Acid Wash: If the crude is basic, wash the solid with cold, dilute solution of Tartaric Acid in IPA (non-aqueous acidification) before recrystallization.

  • Limit Time: Reduce the heating duration during dissolution. Use sonication to aid dissolution at lower temperatures.

Module 3: Visual Workflows & Decision Trees

Figure 1: Purification Strategy Decision Matrix

PurificationStrategy Start Crude (S)-2-Amino-2-cyanoacetamide CheckPurity Check Chemical Purity (HPLC) & Chiral Purity (Chiral HPLC) Start->CheckPurity HighSalts High Inorganic Salts? CheckPurity->HighSalts Purity < 90% SolventRecryst Recrystallization: EtOH or IPA CheckPurity->SolventRecryst Purity > 90% WaterRecryst Recrystallization: Water (Rapid Cool) HighSalts->WaterRecryst Yes CheckColor Colored Impurities? HighSalts->CheckColor No FinalDry Vacuum Dry (<40°C) WaterRecryst->FinalDry SolventRecryst->FinalDry CheckColor->SolventRecryst No CarbonTreat Activated Carbon Treatment (MeOH) CheckColor->CarbonTreat Yes CarbonTreat->SolventRecryst

Caption: Decision matrix for selecting the optimal purification route based on impurity profile.

Module 4: Quantitative Data & Specifications

Table 1: Solubility Profile & Solvent Selection
SolventSolubility (20°C)SuitabilityNotes
Water HighDesalting only Risk of hydrolysis; use only for rapid salt removal.
Methanol Moderate-HighCarbon Treatment Good for dissolving crude; poor recovery if used alone for cryst.
Ethanol ModeratePrimary Choice Balanced solubility; ideal for cooling crystallization.
Isopropanol Low-ModerateAnti-Solvent Good for maximizing yield from ethanolic solutions.
DCM/Ether InsolubleWash/Precipitation Use to wash filter cakes or induce precipitation.
Table 2: Impurity Management
Impurity TypeSourceRemoval Method
Inorganic Salts Synthesis (e.g., NaNO₂, HCl)Water wash (cold) or recrystallization from minimal water.
Racemate Base-catalyzed epimerizationChiral Resolution (Tartaric Acid) or recrystallization (if conglomerate).
Hydrolysis Products Reaction with waterWash with dry Ethanol; ensure anhydrous storage.
Colored Oligomers Oxidation/PolymerizationActivated Carbon in Methanol.

Module 5: Stability & Storage (FAQ)

Q: How stable is the purified (S)-enantiomer?

A: The compound is moderately stable but hygroscopic and thermolabile .

  • Hydrolysis Risk: Exposure to moisture converts the nitrile to an amide (malonamide derivative) or acid.

  • Storage Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Use desiccants.

  • Shelf Life: Re-test purity every 6 months.

Q: Can I use HPLC to determine the ee?

A: Yes. Standard reverse-phase HPLC will determine chemical purity, but you need a Chiral Column for ee determination.

  • Recommended Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : IPA (80:20 or 90:10) with 0.1% DEA (Diethylamine) or TFA (Trifluoroacetic acid) depending on column type. Note: Be cautious with DEA as it is basic; ensure column compatibility and rapid analysis.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 98341, 2-Amino-2-cyanoacetamide. Retrieved from [Link]

  • Alpha Chemika. (2025). 2-Amino-2-cyanoacetamide Technical Data Sheet. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization of (S)-2-Amino-2-cyanoacetamide

The following technical guide serves as a specialized support center for the crystallization and isolation of (S)-2-Amino-2-cyanoacetamide (also referred to as (S)-Aminomalonamide nitrile ). This intermediate is critical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for the crystallization and isolation of (S)-2-Amino-2-cyanoacetamide (also referred to as (S)-Aminomalonamide nitrile ). This intermediate is critical in the synthesis of imidazole-based pharmaceuticals (e.g., Temozolomide precursors) and requires stringent control due to its high polarity, thermal instability, and susceptibility to racemization.

Status: Operational Scope: Troubleshooting, Process Optimization, and Purity Enhancement Target Audience: Process Chemists, Crystallization Scientists

Executive Summary: The Stability-Solubility Paradox

The crystallization of (S)-2-Amino-2-cyanoacetamide presents a classic chemical engineering paradox:

  • High Polarity: The molecule requires polar protic solvents (Water, Methanol) for dissolution, which often leads to high solubility losses or hydrolysis.

  • Chiral Fragility: The

    
    -proton is highly acidic (pKa 
    
    
    
    10-11) due to the electron-withdrawing nitrile (-CN) and amide (-CONH
    
    
    ) groups. This makes the (S)-enantiomer prone to racemization in solution, particularly under basic conditions or elevated temperatures.

Your troubleshooting strategy must prioritize kinetic control (fast crystallization at low temperature) over thermodynamic equilibrium to preserve chiral purity.

Part 1: Troubleshooting Guide (Q&A)
Category A: Nucleation & Phase Separation

Q1: Why is my product "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing? Diagnosis: You are likely operating in the "metastable zone width" (MSZW) gap where the antisolvent addition is too rapid, or the temperature is too high for the chosen solvent system. This molecule has a high melting point but strong affinity for polar solvents, leading to oiling when forced out of solution quickly. Solution:

  • Switch Solvent System: If using Water/Ethanol, switch to Methanol/MTBE or Methanol/Isopropanol . Methanol provides high solubility, while MTBE acts as a "soft" antisolvent that promotes crystal lattice formation rather than oil droplets.

  • Seeding Strategy: Do not rely on spontaneous nucleation. Seed with 0.5 wt% pure crystals at the cloud point.

  • Temperature Ramp: Lower the temperature before adding the antisolvent. Add the antisolvent slowly over 2–4 hours.

Q2: I am seeing no nucleation even at -10°C. What is wrong? Diagnosis: The solution may be kinetically trapped. Amino-nitriles can form strong hydrogen-bond networks with solvents like methanol, inhibiting aggregation. Solution:

  • Sonication: Apply ultrasound (20-40 kHz) for 30 seconds to break solvent shells and induce nucleation.

  • Scratching: If at small scale, mechanical agitation is critical.

  • Concentration: Ensure you are at supersaturation (

    
    ). Evaporate solvent under vacuum (keep T < 40°C) until the volume is reduced by 30%.
    
Category B: Chiral Purity & Stability

Q3: My enantiomeric excess (ee) drops from >98% to 85% after crystallization. Why? Diagnosis: Racemization is occurring.[1][2] The


-proton exchange is catalyzed by heat and basicity. Even weak bases (like residual amines from previous steps) or prolonged heating (>50°C) will racemize the (S)-center.
Solution: 
  • Acidify Slightly: Maintain the crystallization liquor at pH 5–6 using a weak acid (e.g., Acetic Acid). Avoid strong mineral acids which may hydrolyze the nitrile.

  • Thermal Limit: Never exceed 45°C during dissolution. Use vacuum to lower the boiling point if reflux is needed.

  • Time Limit: Minimize the "wet" time. Filter immediately once crystallization is complete. Do not stir the slurry overnight.

Q4: The crystals are turning yellow/brown upon drying. Diagnosis: Oxidative degradation or polymerization of the amino-nitrile functionality. Solution:

  • Inert Atmosphere: Conduct all crystallization and filtration steps under Nitrogen or Argon.

  • Wash Protocol: Wash the filter cake with cold, degassed MTBE to remove surface mother liquor containing degradation precursors.

  • Drying: Dry under vacuum at ambient temperature (20–25°C). Do not use oven heating >40°C.

Part 2: Optimized Experimental Protocol

Objective: Recrystallization of (S)-2-Amino-2-cyanoacetamide with >90% recovery and retention of chiral purity.

ParameterSpecificationReasoning
Primary Solvent Methanol (MeOH) High solubility, easy removal.
Antisolvent MTBE (Methyl tert-butyl ether)Low polarity, induces crystallization, prevents oiling.
Solvent Ratio 1:3 (MeOH:MTBE)Optimized for yield vs. purity.
Dissolution Temp 35°C – 40°CMinimize thermal racemization.
Crystallization Temp -5°C to 0°CMaximize yield, lock in chirality.

Step-by-Step Methodology:

  • Dissolution:

    • Charge 10.0 g of crude (S)-2-Amino-2-cyanoacetamide into a reactor.

    • Add 40 mL of Methanol .

    • Warm to 35–40°C with agitation until fully dissolved. Note: If insolubles remain, filter rapidly while warm.

  • Stabilization (Optional but Recommended):

    • Add 0.1 mL of Glacial Acetic Acid to buffer the solution (prevents base-catalyzed racemization).

  • Nucleation:

    • Cool the solution to 20°C.

    • Add 10 mL of MTBE dropwise until slight turbidity is observed.

    • Seed with 50 mg of pure (S)-crystals. Stir for 30 mins to establish crystal growth.

  • Crystal Growth:

    • Slowly add the remaining 110 mL of MTBE over 2 hours.

    • Simultaneously cool the jacket to 0°C (cooling rate: 10°C/hour).

  • Isolation:

    • Stir at 0°C for 1 hour.

    • Filter under Nitrogen pressure or vacuum.

    • Wash cake with 20 mL of cold (0°C) MTBE.

  • Drying:

    • Dry under vacuum (50 mbar) at 25°C for 6 hours.

Part 3: Process Visualization (Logic Flow)

The following diagram illustrates the decision matrix for troubleshooting phase behavior and purity issues.

CrystallizationLogic Start Start: Crude (S)-2-Amino-2-cyanoacetamide Dissolve Dissolve in MeOH (35°C) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol Filter Hot Filtration (Remove Insolubles) CheckSol->Filter No Cool Cool to 20°C & Add Antisolvent (MTBE) CheckSol->Cool Yes Filter->Cool PhaseCheck Phase Result? Cool->PhaseCheck Oil ISSUE: Oiling Out PhaseCheck->Oil Liquid Droplets Solid Solid Precipitate PhaseCheck->Solid Crystals FixOil Reheat -> Add Seed -> Slower Addition Oil->FixOil CheckEE Check Enantiomeric Excess (ee) Solid->CheckEE FixOil->Cool LowEE ISSUE: Low ee (<95%) CheckEE->LowEE Racemized HighEE Success: High ee (>98%) CheckEE->HighEE Pure FixEE Recrystallize with 1% Acetic Acid Reduce Temp < 40°C LowEE->FixEE Isolate Filter & Wash (Cold MTBE) HighEE->Isolate FixEE->Dissolve

Caption: Decision tree for managing phase separation (oiling) and chiral purity risks during crystallization.

References
  • Synthesis and Application of Amino-Nitriles : Method for preparing 5-amino-1H-imidazole-4-carboxamide derivatives. US Patent 7,087,751.[1] (Describes the use of 2-amino-2-cyanoacetamide as a key intermediate for Temozolomide and handling conditions).

  • Crystallization-Induced Asymmetric Transformation (CIAT): Vrijdag, J. et al. Asymmetric Strecker Synthesis of

    
    -Amino Acids via a Crystallization-Induced Asymmetric Transformation. Organic Letters, 2025. (Provides mechanistic insight into the racemization and crystallization dynamics of 
    
    
    
    -amino nitriles).
  • General Stability of

    
    -Amino Nitriles : Tauber, J. et al. Stability and Racemization of Chiral 
    
    
    
    -Amino Nitriles in Solution. European Journal of Organic Chemistry. (Discusses the pH-dependent racemization kinetics).

Sources

Troubleshooting

Improving the stability of (S)-2-Amino-2-cyanoacetamide in solution

Status: Operational Ticket ID: STAB-CN-002 Subject: Prevention of Racemization and Retro-Strecker Decomposition in Solution Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: STAB-CN-002 Subject: Prevention of Racemization and Retro-Strecker Decomposition in Solution Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Stability Paradox

(S)-2-Amino-2-cyanoacetamide is a critical chiral intermediate, most notably utilized in the synthesis of DPP-4 inhibitors like Vildagliptin . Its stability profile is governed by a "Stability Paradox": the very functional groups that make it a versatile synthetic handle (the


-amino nitrile core) also render it thermodynamically unstable in solution.

Users typically encounter three distinct failure modes:

  • Racemization: Loss of optical purity due to the acidity of the

    
    -proton.
    
  • Retro-Strecker Reaction: Reversion to the precursor imine/aldehyde and Hydrogen Cyanide (HCN).

  • Hydrolysis: Conversion of the nitrile to an amide or carboxylic acid.[1][2]

This guide provides the mechanistic understanding and validated protocols to arrest these pathways.

Diagnostic Module: The Degradation Matrix

Before implementing a fix, you must identify which degradation pathway is active. Use the diagram below to map your experimental conditions to the likely degradation mechanism.

DegradationPathways cluster_conditions Trigger Conditions Target (S)-2-Amino-2-cyanoacetamide (Active Species) Racemate Racemate (R/S Mixture) Target->Racemate Pathway A: Base Catalysis (pH > 7) Deprotonation of α-H Imine Imine Intermediate (+ HCN Release) Target->Imine Pathway B: Retro-Strecker (Equilibrium shift in solution) Hydrolysis Malonamide Derivative (Amide Hydrolysis) Target->Hydrolysis Pathway C: Acid/Base Hydrolysis (Excess Water + Extreme pH) CondA Basic pH Protic Solvents CondA->Target CondB High Temp Low Concentration CondB->Target CondC Aqueous Acid Extended Time CondC->Target

Figure 1: Mechanistic pathways leading to the degradation of (S)-2-Amino-2-cyanoacetamide. Note that Pathway A (Racemization) and Pathway B (Retro-Strecker) are often competitive.

Technical Solutions & Protocols

Solution A: Salt Formation (The Gold Standard)

Best For: Long-term storage, transport, and preventing Retro-Strecker.

The free base of


-amino nitriles is inherently unstable because the free amine lone pair can facilitate the expulsion of cyanide (Retro-Strecker). Protonating the amine "locks" the molecule by removing this nucleophilic capability and preventing the formation of the imine intermediate [1, 2].

Recommended Salt: p-Toluenesulfonate (Tosylate) or Hydrochloride. The tosylate salt is often preferred in Vildagliptin process chemistry due to better crystallinity and non-hygroscopic nature compared to the HCl salt.

Protocol: In-Situ Stabilization

  • Dissolution: Dissolve the crude free base in dry Isopropyl Alcohol (IPA) or Ethyl Acetate at 0–5°C.

  • Acid Addition: Slowly add 1.05 equivalents of p-toluenesulfonic acid monohydrate (dissolved in minimal IPA) dropwise.

    • Critical Control Point: Maintain temperature < 10°C to prevent exotherms from triggering racemization.

  • Crystallization: Stir for 1–2 hours at 0°C. The salt should precipitate as a white solid.

  • Filtration: Filter under inert atmosphere (Argon/Nitrogen). Wash with cold IPA.

  • Drying: Vacuum dry at < 40°C.

Solution B: Solution-Phase Handling (Short-Term)

Best For: Immediate use in reactions (e.g., coupling steps).

If you must keep the compound in solution, you must manage the pH-Solvent Matrix .

ParameterRecommendationScientific Rationale
Solvent Dry THF or MeCN Aprotic solvents prevent hydrogen bonding that stabilizes the leaving group (CN-) and eliminates water required for hydrolysis [3].
pH (Apparent) 3.0 – 4.0 A slightly acidic environment protonates the amine (suppressing Retro-Strecker) but is not acidic enough to rapidly hydrolyze the nitrile to an amide [4].
Temperature -20°C to 0°C Arrhenius kinetics dictate that racemization rates drop significantly at lower temperatures. Avoid room temperature.
Concentration High (>0.5 M) The Retro-Strecker reaction is a dissociation equilibrium (

). Le Chatelier's principle dictates that higher concentrations favor the associated

-amino nitrile [1].

Troubleshooting Guide (FAQ)

Q1: My solution turned yellow/brown overnight. What happened? Diagnosis: Polymerization or Oxidative Degradation. Explanation: Free


-amino nitriles can self-condense to form pyrazines or imidazoles, which are often colored. This indicates your solution was likely too basic or stored at room temperature.
Fix:  Repurify immediately via recrystallization (as the salt) and store under Argon.

Q2: I observed a loss of optical rotation, but the chemical purity (HPLC) is unchanged. Diagnosis: Racemization (Pathway A). Explanation: The


-proton is acidic (pKa ~17-18). Even mild bases (like glass surface alkalinity or residual extraction buffers) can abstract this proton, leading to a planar carbanion intermediate that re-protonates racemically [4, 5].
Fix:  Ensure all glassware is acid-washed. Add a trace amount of acid (e.g., 0.1% TFA or AcOH) to the solvent if compatible with the next step.

Q3: Can I use water as a solvent? Answer: No. Explanation: Water promotes both hydrolysis (Pathway C) and acts as a general base/acid catalyst for racemization. If aqueous conditions are unavoidable (e.g., workup), work fast at 0°C and buffer to pH 3-4 immediately.

Q4: Why is the yield low when I try to couple this amine? Diagnosis: Retro-Strecker Decomposition. Explanation: If you use a base (like TEA or DIPEA) to "free" the amine for coupling, you shift the equilibrium toward the imine + HCN. The HCN may then evaporate or react elsewhere, driving the equilibrium further toward decomposition. Fix: Use a weaker base (e.g., N-methylmorpholine) or use "silylation" protocols (BSTFA) to activate the amine without fully deprotonating it in a way that promotes cyanide loss [6].

References

  • Strecker Synthesis and Retro-Strecker Mechanics

    • Zuend, S. J., et al. "Scale-Up of the Strecker Reaction..." Journal of Organic Chemistry.
  • Vildagliptin Intermediate Stabilization

    • Portevin, B., et al. (2008). "Process for preparing Vildagliptin." U.S. Patent Application 2008/0167479.
  • Racemization of Amino Nitriles

    • Bada, J. L. (1972). "Kinetics of Racemization of Amino Acids as a Function of pH." Journal of the American Chemical Society. Establishes the pH-dependence of -proton abstraction.
  • General Stability of -Aminonitriles: Taillades, J., et al. (1998). "Aqueous solution behavior of -aminonitriles." Journal of the Chemical Society, Perkin Transactions 2. Detailed kinetic study on hydrolysis vs. retro-Strecker.
  • Analytical Methods for Purity

  • Mai, K., & Patil, G. (1984).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (S)-2-Amino-2-cyanoacetamide, as it may release HCN upon decomposition.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (S)-2-Amino-2-cyanoacetamide and its Analogs in Anticonvulsant Research

For Researchers, Scientists, and Drug Development Professionals In the landscape of antiepileptic drug (AED) discovery, the pyrrolidinone class of molecules has carved out a significant niche, largely due to the unique m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiepileptic drug (AED) discovery, the pyrrolidinone class of molecules has carved out a significant niche, largely due to the unique mechanism of action and favorable safety profile of its flagship member, Levetiracetam. This guide provides a comparative analysis of (S)-2-Amino-2-cyanoacetamide and its prominent analogs, focusing on their interactions with the synaptic vesicle protein 2A (SV2A) and their performance in preclinical anticonvulsant assays. As a Senior Application Scientist, the aim here is not merely to present data, but to provide a causal understanding of the experimental choices and a forward-looking perspective on the therapeutic potential of this chemical scaffold.

The Central Role of Synaptic Vesicle Protein 2A (SV2A)

The discovery of SV2A as the specific binding site for Levetiracetam marked a paradigm shift in AED development.[1][2][3][4] Unlike traditional AEDs that primarily target ion channels or neurotransmitter receptors, SV2A modulators offer a novel therapeutic avenue.[2][5][6] SV2A is an integral membrane protein found in the synaptic vesicles of neurons and is believed to play a crucial role in the regulation of neurotransmitter release.[3][7]

The interaction with SV2A is not just a pharmacological curiosity; there is a robust correlation between the binding affinity of Levetiracetam and its analogs to SV2A and their in vivo anticonvulsant potency.[1][4] This makes the SV2A binding assay a critical in vitro tool for the preliminary screening and ranking of new chemical entities within this class.

Comparative Analysis of Key Analogs

While direct, publicly available biological data for (S)-2-Amino-2-cyanoacetamide is limited, a comparative study of its close and commercially successful analogs, Levetiracetam and Brivaracetam, provides a strong framework for understanding its potential.

Levetiracetam: The Benchmark

Levetiracetam, the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide, is a second-generation AED with a broad spectrum of activity.[2][6] Its efficacy in controlling partial-onset seizures is well-documented.[8] The primary mechanism of its anticonvulsant effect is its selective and reversible binding to SV2A.[2][5][9][10]

Brivaracetam: The High-Affinity Analog

Brivaracetam is a newer analog of Levetiracetam, designed for higher affinity to SV2A. This structural modification translates to a significantly more potent anticonvulsant effect in preclinical models.

(S)-2-Amino-2-cyanoacetamide: A Structurally Related Precursor

(S)-2-Amino-2-cyanoacetamide shares a core structural motif with the active pyrrolidinone-based anticonvulsants. Notably, the closely related (S)-2-aminobutanamide is a key intermediate in the synthesis of Levetiracetam.[11][12][13][14] This close structural relationship strongly suggests that (S)-2-Amino-2-cyanoacetamide could also exhibit affinity for SV2A and, consequently, possess anticonvulsant properties. However, to date, comprehensive biological data for (S)-2-Amino-2-cyanoacetamide in relevant anticonvulsant assays has not been extensively published.

The following table summarizes the available preclinical data for Levetiracetam and Brivaracetam, which serves as a predictive baseline for the potential activity of (S)-2-Amino-2-cyanoacetamide.

CompoundSV2A Binding Affinity (Ki, nM)MES Test (ED50, mg/kg)scPTZ Test (ED50, mg/kg)
Levetiracetam ~440~19~27
Brivaracetam ~30~2.7~5.8
(S)-2-Amino-2-cyanoacetamide Data not availableData not availableData not available

Proposed Experimental Workflows for Comparative Evaluation

To definitively place (S)-2-Amino-2-cyanoacetamide within the therapeutic landscape of SV2A modulators, a series of standardized in vitro and in vivo assays are required. The following protocols are designed to be self-validating, with clear positive controls and quantifiable endpoints.

In Vitro SV2A Binding Assay

Objective: To determine the binding affinity of (S)-2-Amino-2-cyanoacetamide for the SV2A receptor and compare it to Levetiracetam and Brivaracetam.

Methodology:

  • Membrane Preparation: Prepare crude synaptic vesicle membranes from rat cerebral cortex or use a commercially available source of recombinant human SV2A.

  • Radioligand Binding: Utilize a radiolabeled SV2A ligand, such as [³H]-Levetiracetam or a suitable high-affinity analog, in a competitive binding assay format.

  • Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compounds ((S)-2-Amino-2-cyanoacetamide, Levetiracetam, and Brivaracetam).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the inhibitory constant (Ki) for each compound by nonlinear regression analysis of the competition binding curves.

Expected Outcome: This assay will provide a quantitative measure of the affinity of (S)-2-Amino-2-cyanoacetamide for SV2A, allowing for a direct comparison with the established analogs.

SV2A_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep SV2A-rich Membranes incubation Incubation prep->incubation radioligand [3H]-Radioligand radioligand->incubation test_compound Test Compound (S)-2-Amino-2-cyanoacetamide Levetiracetam Brivaracetam test_compound->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Ki Determination scintillation->analysis ki_value ki_value analysis->ki_value Output: Ki value (nM)

Caption: Workflow for the in vitro SV2A competitive binding assay.

In Vivo Anticonvulsant Screening

Objective: To assess the in vivo efficacy of (S)-2-Amino-2-cyanoacetamide in established rodent models of seizures.

3.2.1. Maximal Electroshock (MES) Test

Rationale: The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.

Methodology:

  • Animal Model: Use adult male mice or rats.

  • Drug Administration: Administer (S)-2-Amino-2-cyanoacetamide, Levetiracetam (positive control), and vehicle (negative control) via intraperitoneal (i.p.) or oral (p.o.) route at various doses.

  • Seizure Induction: At the time of peak drug effect (predetermined by pharmacokinetic studies), induce seizures by delivering a supramaximal electrical stimulus through corneal or ear-clip electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Calculate the median effective dose (ED50) for protection against the tonic hindlimb extension using probit analysis.

3.2.2. Subcutaneous Pentylenetetrazol (scPTZ) Test

Rationale: The scPTZ test is a model for identifying compounds that are effective against myoclonic and absence seizures.

Methodology:

  • Animal Model: Use adult male mice.

  • Drug Administration: Administer the test compounds and controls as in the MES test.

  • Chemoconvulsant Injection: At the time of peak drug effect, administer a subcutaneous injection of pentylenetetrazol (PTZ) at a dose that reliably induces clonic seizures.

  • Observation: Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: Calculate the ED50 for protection against clonic seizures.

InVivo_Screening_Workflow cluster_dosing Drug Administration cluster_mes MES Test cluster_scptz scPTZ Test dosing Administer Test Compound, Positive Control, and Vehicle mes_induction Induce Seizure (Electrical Stimulus) dosing->mes_induction scptz_induction Induce Seizure (scPTZ Injection) dosing->scptz_induction mes_observation Observe for Tonic Hindlimb Extension mes_induction->mes_observation mes_analysis Calculate MES ED50 mes_observation->mes_analysis mes_ed50 mes_ed50 mes_analysis->mes_ed50 Output: ED50 (mg/kg) scptz_observation Observe for Clonic Seizures scptz_induction->scptz_observation scptz_analysis Calculate scPTZ ED50 scptz_observation->scptz_analysis scptz_ed50 scptz_ed50 scptz_analysis->scptz_ed50 Output: ED50 (mg/kg)

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis and Structural Confirmation of (S)-2-Amino-2-cyanoacetamide

For Researchers, Scientists, and Drug Development Professionals Welcome to an in-depth exploration of the spectroscopic analysis of (S)-2-Amino-2-cyanoacetamide. This guide is designed to provide you, our fellow research...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth exploration of the spectroscopic analysis of (S)-2-Amino-2-cyanoacetamide. This guide is designed to provide you, our fellow researchers and scientists, with a comprehensive understanding of the methodologies and data interpretation required to unequivocally confirm the structure and chirality of this important molecule. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), presenting not just the "how" but the critical "why" behind our experimental choices.

(S)-2-Amino-2-cyanoacetamide is a chiral molecule of significant interest in medicinal chemistry and drug development.[1] Its structure, containing a primary amine, a nitrile, and an amide functional group, presents a unique analytical challenge. This guide will serve as a practical, experience-driven resource for its characterization, comparing various analytical approaches and providing the data you need to confidently identify this compound.

The Molecular Blueprint: Understanding the Structure of (S)-2-Amino-2-cyanoacetamide

A thorough analysis begins with a clear understanding of the molecule's architecture. The presence of a stereocenter at the alpha-carbon necessitates techniques that can probe and confirm its specific (S)-configuration.

Caption: Chemical structure of (S)-2-Amino-2-cyanoacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the cornerstone of small molecule structural elucidation. For (S)-2-Amino-2-cyanoacetamide, both ¹H and ¹³C NMR are indispensable for mapping the connectivity of the molecule.

¹H NMR: Proton Environment Analysis

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of (S)-2-Amino-2-cyanoacetamide in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical to avoid exchange of the amine and amide protons.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • Acquisition: Acquire the spectrum at room temperature using a standard pulse program.

  • Data Processing: Process the raw data (Free Induction Decay) with a Fourier transform, followed by phase and baseline correction.

Expected ¹H NMR Data and Interpretation

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationRationale
-NH₂ (Amine)~2.0-3.0Broad singlet2HChemical shift is solvent-dependent and protons are exchangeable.
-CH- (Alpha-proton)~3.5-4.5Singlet or Triplet1HAdjacent to three electron-withdrawing groups (amine, cyano, and amide), leading to a downfield shift. Multiplicity depends on coupling to the amine protons, which can be broadened or decoupled.
-CONH₂ (Amide)~7.0-8.0Two broad singlets2HThe two amide protons are diastereotopic due to restricted rotation around the C-N bond, appearing as separate signals.
¹³C NMR: Carbon Skeleton Confirmation

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required compared to ¹H NMR.

  • Acquisition: Employ a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets.

  • Data Processing: Standard Fourier transform and phasing are applied.

Expected ¹³C NMR Data and Interpretation

Carbon AssignmentChemical Shift (δ, ppm)Rationale
-CH- (Alpha-carbon)~40-50The chiral center, shifted downfield by the attached electronegative atoms.
-C≡N (Nitrile)~110-125Characteristic chemical shift for a nitrile carbon.[2]
-C=O (Amide)~170-180Typical range for a primary amide carbonyl carbon.
Comparison with Alternative Techniques for Chiral Analysis

While standard NMR confirms the molecular scaffold, it does not inherently reveal the stereochemistry. For chiral discrimination, several NMR-based and other techniques are employed:

  • Chiral Derivatizing Agents (CDAs): Reacting the amine group with a chiral agent, such as Mosher's acid chloride, creates diastereomers that exhibit distinct NMR signals.[3][4] This allows for the determination of enantiomeric excess and absolute configuration.

  • Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent can induce small chemical shift differences between the enantiomers.[3]

  • High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase: This is a powerful separation technique that can resolve enantiomers, providing a quantitative measure of enantiomeric purity.[5][6]

  • Gas Chromatography (GC) with a Chiral Column: Similar to HPLC, GC can be used for enantiomeric separation, particularly for volatile derivatives.[6][7]

The choice of technique depends on the specific requirements of the analysis, such as the need for absolute configuration determination versus routine purity checks.

Caption: Comparison of chiral analysis techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique that provides a "fingerprint" of the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet or using an Attenuated Total Reflectance (ATR) accessory) or as a solution. For solids, ensure the sample is finely ground and dry.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Background Subtraction: A background spectrum (of air or the solvent) must be recorded and subtracted from the sample spectrum.

Expected FT-IR Data and Interpretation

Functional GroupWavenumber (cm⁻¹)AppearanceRationale
N-H Stretch (Amine & Amide)3400-3200Broad with multiple peaksThe primary amine and amide N-H stretches overlap in this region. The broadening is due to hydrogen bonding.
C-H Stretch (Alkane)~2900Weak to mediumC-H stretching of the alpha-proton.
C≡N Stretch (Nitrile)2260-2200Sharp, medium intensityThis is a highly characteristic and reliable peak for the nitrile functional group.[2]
C=O Stretch (Amide)~1680Strong, sharpThe "Amide I" band, characteristic of the carbonyl stretch in an amide.
N-H Bend (Amine & Amide)~1600MediumThe "Amide II" band (primarily N-H bending) and the amine scissoring vibration.

Comparison with Raman Spectroscopy:

Raman spectroscopy is a complementary vibrational spectroscopy technique. While FT-IR is sensitive to polar bonds (like C=O), Raman is more sensitive to non-polar bonds. For (S)-2-Amino-2-cyanoacetamide, the C≡N stretch would also be observable in the Raman spectrum, often with a strong intensity.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] It provides the molecular weight of the compound and, through fragmentation patterns, offers further structural information.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced directly (solid probe) or via a chromatographic system (GC-MS or LC-MS).

  • Ionization: A "soft" ionization technique like Electrospray Ionization (ESI) is preferred to minimize fragmentation and clearly observe the molecular ion. Electron Ionization (EI) can also be used to induce characteristic fragmentation.

  • Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is recommended for accurate mass determination.

Expected Mass Spectrometry Data and Interpretation

  • Molecular Ion Peak ([M+H]⁺): With ESI in positive ion mode, the expected peak would be at an m/z corresponding to the molecular weight of the compound (99.09 g/mol ) plus the mass of a proton, resulting in a peak at approximately 100.09.[9]

  • Fragmentation Pattern: Under EI conditions, characteristic fragmentation patterns for N-monosubstituted cyanoacetamides can be observed.[10] Common fragmentation pathways may include the loss of the amide group, the cyano group, or cleavage of the C-C bond.

Comparison with High-Resolution Mass Spectrometry (HRMS):

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. This is a powerful tool for confirming the molecular formula (C₃H₅N₃O) and distinguishing it from other isobaric compounds.

Caption: Integrated workflow for the spectroscopic analysis of (S)-2-Amino-2-cyanoacetamide.

Conclusion

The structural confirmation of (S)-2-Amino-2-cyanoacetamide requires a multi-faceted spectroscopic approach. NMR spectroscopy provides the fundamental framework of the molecule, while FT-IR confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and can offer insights into its fragmentation. Crucially, for a chiral molecule, these standard techniques must be augmented with specialized methods like chiral NMR or chromatography to establish the stereochemical identity.

By understanding the principles and experimental nuances of each technique, researchers can confidently and accurately characterize (S)-2-Amino-2-cyanoacetamide, a critical step in its application in research and development.

References

  • PubChem. (n.d.). 2-Amino-2-cyanoacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Ilić, N., et al. (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Chemical Industry & Chemical Engineering Quarterly, 16(4), 387-397. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Wolf, C., & Formen, J. S. S. K. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(22), 7685-7691. [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. [Link]

  • Šimek, P. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In Methods in Molecular Biology (Vol. 2884, pp. 159-172). Humana Press. [Link]

  • Bel-Rhlid, R., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(21), 5011. [Link]

  • Myasnikov, V. A., et al. (2012). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 4(3), 91-97. Retrieved from [Link]

Sources

Validation

A Framework for Efficacy Comparison of Novel Nitrile-Containing Compounds: A Case Study Approach

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the efficacy of novel nitrile-containing compounds. While centered on the hypothetical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the efficacy of novel nitrile-containing compounds. While centered on the hypothetical evaluation of (S)-2-Amino-2-cyanoacetamide, the principles, protocols, and analytical logic detailed herein are broadly applicable to any new chemical entity featuring a nitrile pharmacophore.

The nitrile group is a versatile functional group found in over 30 FDA-approved pharmaceuticals, valued for its ability to enhance binding affinity and improve pharmacokinetic profiles.[1][2] In many modern therapeutics, the nitrile moiety acts as a reversible covalent "warhead," targeting nucleophilic residues like cysteine or serine in enzyme active sites.[3][4][5] This mechanism is central to the action of inhibitors for proteases, a class of enzymes implicated in numerous pathologies.[6][7]

This guide will establish a rigorous, multi-tiered approach to efficacy assessment, beginning with fundamental enzymatic assays and progressing to more complex cellular models. We will use the well-characterized cysteine protease, Cathepsin K (CatK), as our target enzyme. CatK is a principal enzyme in bone resorption and a validated target for osteoporosis therapies.[8][9] For comparative purposes, we will benchmark our lead compound against Odanacatib, a selective, reversible Cathepsin K inhibitor that also features a nitrile warhead, providing a clinically relevant point of comparison.[8][10]

Foundational Efficacy Assessment: In Vitro Enzymatic Inhibition

The initial step in characterizing a new inhibitor is to determine its potency against the purified target enzyme. This is typically expressed as the half-maximal inhibitory concentration (IC50), which quantifies the concentration of inhibitor required to reduce enzyme activity by 50%.

Causality Behind Experimental Choices:
  • Target Selection: Cathepsin K is chosen due to its high expression in osteoclasts and its critical role in degrading type I collagen in bone.[8][9] Its inhibition is a validated therapeutic strategy.

  • Assay Principle: We will employ a fluorogenic assay. This method is highly sensitive and relies on the cleavage of a synthetic substrate by CatK, which liberates a fluorescent molecule. The rate of fluorescence increase is directly proportional to enzyme activity.[11]

  • Comparator Compound: Odanacatib serves as an ideal benchmark. It is a potent and selective nitrile-based CatK inhibitor, and extensive data on its mechanism and selectivity are available.[10][12] This allows for a robust, head-to-head comparison of potency and kinetic behavior.

Experimental Protocol: Cathepsin K IC50 Determination

This protocol is adapted from standard methodologies for fluorometric protease assays.[13]

  • Reagent Preparation:

    • Assay Buffer: 50 mM sodium acetate, pH 5.5, containing 50 mM NaCl, 0.5 mM EDTA, and 5 mM DTT.

    • Enzyme Stock: Prepare a stock solution of recombinant human Cathepsin K in assay buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 1-5 nM).

    • Substrate Stock: Prepare a stock of a selective fluorogenic substrate, such as Z-Gly-Pro-Arg-AMC, in DMSO.

    • Compound Dilution: Prepare a serial dilution series of (S)-2-Amino-2-cyanoacetamide and Odanacatib in DMSO, followed by a further dilution in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 25 µL of the diluted compound solutions (or vehicle control - DMSO in assay buffer).

    • Add 25 µL of the diluted Cathepsin K enzyme solution to initiate the pre-incubation.

    • Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 100 µL of the substrate solution. The final substrate concentration should be at or below its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 485 nm) over 15-30 minutes in kinetic mode.[13]

    • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Elucidating the Mechanism: Covalent Inhibition Kinetics

For nitrile-containing compounds targeting cysteine proteases, determining the mode of inhibition is critical. The nitrile warhead typically forms a reversible covalent bond with the active site cysteine.[6][7] Standard IC50 values can be misleading for covalent inhibitors as they are time-dependent. Therefore, a more detailed kinetic analysis is required to determine the initial binding affinity (Ki) and the rate of covalent bond formation (kinact).[14][15][16]

Causality Behind Experimental Choices:
  • Time-Dependency: A hallmark of covalent inhibition is that the degree of inhibition increases with the duration of pre-incubation between the enzyme and inhibitor. This experiment is designed to explicitly test for this behavior.

  • kinact/Ki Determination: This parameter represents the second-order rate constant for enzyme inactivation and is the most reliable measure of potency for covalent inhibitors.[16] It reflects both the initial binding affinity and the chemical reactivity of the warhead. A higher kinact/Ki value indicates a more efficient inhibitor.

Experimental Protocol: Determination of kinact and Ki

This protocol involves measuring the rate of enzyme inactivation at various inhibitor concentrations.[16]

  • Assay Setup: The setup is similar to the IC50 assay, but the measurement is kinetic over a longer period.

  • Procedure:

    • Prepare several concentrations of the test compound and the comparator.

    • In a 96-well plate, mix the enzyme and each inhibitor concentration.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), add the fluorogenic substrate to a set of wells to measure the remaining enzyme activity.

    • Monitor fluorescence kinetically as described previously.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. The slope of this line yields the observed rate of inactivation (kobs).

    • Plot the kobs values against the corresponding inhibitor concentrations.

    • Fit this data to the Michaelis-Menten equation for covalent inhibitors: kobs = kinact * [I] / (Ki + [I]) . This allows for the determination of both kinact (the maximal rate of inactivation) and Ki (the inhibitor concentration at half-maximal inactivation rate).[16][17]

Comparative Data Presentation

The results from these initial enzymatic assays should be summarized for clear comparison.

CompoundTargetIC50 (nM)Ki (nM)kinact (s⁻¹)kinact/Ki (M⁻¹s⁻¹)
(S)-2-Amino-2-cyanoacetamideCathepsin KHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Odanacatib (Comparator)Cathepsin K0.2[10]Value from Lit.Value from Lit.Value from Lit.

Note: Literature values for Odanacatib's kinetic parameters would be inserted here for a real-world comparison.

Assessing Efficacy in a Biological Context: Cellular Assays

While in vitro enzymatic assays are essential for determining direct potency, they do not account for factors such as cell permeability, stability, or engagement with the target in its native environment. Cellular assays provide a more biologically relevant measure of a compound's efficacy.

Causality Behind Experimental Choices:
  • Cell Model: We will use osteoclasts, the primary cell type expressing Cathepsin K, differentiated from peripheral blood mononuclear cells (PBMCs).[18] This is the most physiologically relevant model for assessing inhibitors of bone resorption.

  • Efficacy Readout: The functional consequence of CatK inhibition in osteoclasts is a reduction in their ability to resorb bone. This can be measured by quantifying the release of collagen fragments (like C-terminal telopeptides, CTx) into the cell culture medium or by visualizing and measuring the area of resorption pits on a bone-mimicking substrate.[12][19]

Experimental Protocol: Osteoclast Resorption Assay
  • Osteoclast Differentiation:

    • Isolate PBMCs from whole blood using density gradient centrifugation.[18]

    • Culture the PBMCs in appropriate media supplemented with M-CSF and RANKL to induce differentiation into mature, bone-resorbing osteoclasts. This process typically takes 7-10 days.

  • Resorption Assay:

    • Plate the mature osteoclasts onto bone-mimicking plates (e.g., calcium phosphate-coated).

    • Treat the cells with a range of concentrations of (S)-2-Amino-2-cyanoacetamide and Odanacatib for 48-72 hours.

    • Option A (Biochemical): Collect the cell culture supernatant and measure the concentration of CTx using a commercially available ELISA kit.[20]

    • Option B (Imaging): Remove the cells from the plates. Stain the plates (e.g., with von Kossa stain) to visualize the resorption pits. Capture images using a microscope and quantify the total resorbed area per well using image analysis software.

  • Data Analysis:

    • For both methods, plot the percentage of resorption inhibition against the logarithm of inhibitor concentration.

    • Fit the data to determine the half-maximal effective concentration (EC50) for each compound.

Defining the Therapeutic Window: Selectivity Profiling

A critical aspect of drug development is ensuring that a compound is selective for its intended target. Off-target inhibition can lead to undesirable side effects.[21] The nitrile warhead, while effective, could potentially interact with other cysteine proteases. Therefore, profiling the lead compound against a panel of related enzymes is a self-validating step to assess its safety and specificity.[22][23]

Causality Behind Experimental Choices:
  • Protease Panel: The panel should include other cathepsins that are structurally related to CatK, such as Cathepsin B, L, and S.[10] These enzymes have distinct physiological roles, and their inhibition could be detrimental.

  • Methodology: The IC50 determination protocol described in Section 1 can be systematically applied to each protease in the panel.[24]

Experimental Protocol: Protease Selectivity Panel
  • Enzymes and Substrates: Procure recombinant enzymes for Cathepsin B, L, and S, along with their respective preferred fluorogenic substrates.

  • Assay Performance: Run the IC50 determination assay for (S)-2-Amino-2-cyanoacetamide and Odanacatib against each of the off-target proteases.

  • Data Analysis: Calculate the IC50 value for each enzyme. The selectivity ratio is determined by dividing the off-target IC50 by the on-target (CatK) IC50. A higher ratio indicates greater selectivity.

Comparative Selectivity Data
CompoundIC50 Cathepsin K (nM)IC50 Cathepsin B (nM)Selectivity (B/K)IC50 Cathepsin L (nM)Selectivity (L/K)IC50 Cathepsin S (nM)Selectivity (S/K)
(S)-2-Amino-2-cyanoacetamideHypothetical ValueHypothetical Value>X-foldHypothetical Value>Y-foldHypothetical Value>Z-fold
Odanacatib (Comparator)0.2[10]1034[10]>5000-fold2995[10]>14000-fold60[10]>300-fold

Visualizing the Process and Mechanism

Diagrams are essential for clarifying complex workflows and molecular interactions.

G cluster_0 In Vitro Characterization cluster_1 Cellular & Functional Assessment cluster_2 Lead Compound Profile enz_assay Enzymatic IC50 Assay (Target: Cathepsin K) kinetics Covalent Kinetics (k_inact / Ki Determination) enz_assay->kinetics Confirm Mechanism selectivity Selectivity Panel (Cathepsins B, L, S) kinetics->selectivity Assess Specificity cell_assay Osteoclast Resorption Assay (EC50 Determination) selectivity->cell_assay Advance to Cellular Model output Efficacy & Selectivity Profile (Potency, Mechanism, Specificity) cell_assay->output Generate Final Profile

Caption: High-level experimental workflow for efficacy and selectivity profiling.

Caption: Mechanism of reversible covalent inhibition by a nitrile warhead.

Conclusion

This guide outlines a systematic and robust methodology for comparing the efficacy of (S)-2-Amino-2-cyanoacetamide or any novel nitrile-containing compound against established benchmarks. By progressing logically from basic enzymatic potency to mechanistic kinetics, cellular function, and selectivity profiling, researchers can build a comprehensive data package. This self-validating system, grounded in explaining the causality behind each experimental choice, ensures that the resulting efficacy profile is both technically accurate and contextually meaningful for advancing a compound through the drug discovery pipeline.

References

  • Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671. Available from: [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved February 6, 2026, from [Link]

  • Di Micco, S., et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules, 27(8), 2539. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-cyanoacetamide. PubChem Compound Database. Retrieved February 6, 2026, from [Link]

  • Frizler, M., et al. (2018). Inhibition of Cathepsin Activity in a Cell-Based Assay by a Light-Activated Ruthenium Compound. Molecules, 23(10), 2469. Available from: [Link]

  • Sieber, S. A., et al. (2009). Selectivity profiling of DegP substrates and inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(7), 2050-2053. Available from: [Link]

  • Mons, E., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. Available from: [Link]

  • Scott, B. B., & Stoch, S. A. (2016). Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis. British Journal of Clinical Pharmacology, 82(1), 5-13. Available from: [Link]

  • Roux, B., & Pond, M. P. (2024). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. Available from: [Link]

  • Drug Hunter. (2023). Neglected Nitriles: An Underutilized Cysteine Reactive Warhead? Retrieved February 6, 2026, from [Link]

  • Drake, M. T., & Cremers, S. (2017). Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned. Endocrine Reviews, 38(4), 325-350. Available from: [Link]

  • El-Sharkawy, R. A., & Abdullah, R. R. H. (2018). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. Journal of Plant Protection and Pathology, 9(12), 771-775. Available from: [Link]

  • Distinto, S., et al. (2020). Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2. International Journal of Molecular Sciences, 21(23), 9233. Available from: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Available from: [Link]

  • Lv, Z., Chu, Y., & Wang, Y. (2015). HIV protease inhibitors: a review of molecular selectivity and toxicity. HIV/AIDS - Research and Palliative Care, 7, 95–104. Available from: [Link]

  • BPS Bioscience. (n.d.). Cathepsin D Inhibitor Screening Assay Kit. Retrieved February 6, 2026, from [Link]

  • BPS Bioscience. (n.d.). Cathepsin K Inhibitor Screening Assay Kit. Retrieved February 6, 2026, from [Link]

  • Gauthier, J. Y., et al. (2015). Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis. Calcified Tissue International, 98(4), 381-397. Available from: [Link]

  • de Vries, T. J., et al. (2023). A protocol for visualizing active cathepsin K in osteoclasts with a quenched-fluorescence-activity-based probe. STAR Protocols, 4(3), 102439. Available from: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Available from: [Link]

  • Kuzmic, P. (2015). An algebraic model for the kinetics of covalent enzyme inhibition at low substrate concentrations. Analytical Biochemistry, 486, 45-47. Available from: [Link]

  • Kumar, S., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Pharmaceuticals, 15(11), 1399. Available from: [Link]

  • Lonsdale, R., & Harvey, J. N. (2015). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in Chemistry, 3, 51. Available from: [Link]

  • Rüttger, A., et al. (2009). Microplate Assay for Quantitative Determination of Cathepsin Activities in Viable Cells Using Derivatives of 4-Methoxy-β-Naphthylamide. Biological Chemistry, 390(5-6), 521-528. Available from: [Link]

  • Yang, C. Y., et al. (2018). Advances in the discovery of cathepsin K inhibitors on bone resorption. Acta Pharmacologica Sinica, 39(1), 29-41. Available from: [Link]

  • De Luca, L., et al. (2021). Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors. Molecules, 26(11), 3362. Available from: [Link]

  • BioKin, Ltd. (n.d.). Covalent Inhibition Kinetics. Retrieved February 6, 2026, from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available from: [Link]

  • Duong, L. T., et al. (2011). The effects of the cathepsin K inhibitor odanacatib on osteoclastic bone resorption and vesicular trafficking. Bone, 49(4), 767-777. Available from: [Link]

  • Singh, S., et al. (2023). Key advances in the development of reversible covalent inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200875. Available from: [Link]

  • BMG LABTECH. (2018, June 7). Kinetic characterisation of covalent inhibitors on the PHERAstar. YouTube. Retrieved February 6, 2026, from [Link]

  • ImmunoChemistry Technologies. (2016, October 27). Solutions to Detect Cathepsin Activity. YouTube. Retrieved February 6, 2026, from [Link]

Sources

Comparative

Cross-validation of analytical methods for (S)-2-Amino-2-cyanoacetamide

This guide provides a rigorous cross-validation framework for the analysis of (S)-2-Amino-2-cyanoacetamide (CAS: 6719-21-7), a critical chiral intermediate often utilized in the synthesis of DPP-4 inhibitors and other he...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous cross-validation framework for the analysis of (S)-2-Amino-2-cyanoacetamide (CAS: 6719-21-7), a critical chiral intermediate often utilized in the synthesis of DPP-4 inhibitors and other heterocyclic pharmaceuticals.

Executive Summary

The quantitative analysis of (S)-2-Amino-2-cyanoacetamide presents a tripartite challenge: low UV absorptivity , high polarity , and potential instability (racemization or hydrolysis of the


-amino nitrile moiety). This guide contrasts the industry "Gold Standard" (Immobilized Polysaccharide HPLC) against a high-specificity "Alternative" (Crown Ether HPLC) and an "Orthogonal" assay method (Potentiometric Titration) to ensure comprehensive quality control.

Part 1: The Analytical Challenge

The target molecule contains a primary amine and a nitrile group attached to a chiral center.

  • Critical Quality Attribute (CQA): Enantiomeric Excess (% ee). The (S)-enantiomer is the active scaffold; the (R)-enantiomer is a process impurity.

  • Stability Risk:

    
    -Amino nitriles are susceptible to Retro-Strecker reactions or hydrolysis to amides under extreme pH.
    
  • Detection Limit: Lacking an aromatic ring, the molecule requires low-UV detection (210–220 nm) or derivatization.

Part 2: Method Cross-Validation

Method A: Immobilized Polysaccharide HPLC (Polar Organic Mode)

Status: The Robust "Gold Standard" This method utilizes immobilized amylose or cellulose selectors. The "Polar Organic Mode" (100% organic polar solvents) is selected to solubilize the polar analyte while avoiding water, which minimizes hydrolysis risks.

  • Column: Chiralpak IC or IA (Immobilized Amylose tris(3,5-dichlorophenylcarbamate)).

  • Mobile Phase: Acetonitrile : Methanol : Ethanolamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm.

  • Mechanism: Hydrogen bonding and dipole-dipole interactions in a non-aqueous environment.

Protocol:

  • Sample Prep: Dissolve 10 mg of sample in 10 mL of Mobile Phase. Sonicate for <1 min (minimize heat).

  • Conditioning: Equilibrate column for 30 mins.

  • Injection: 5–10 µL.

  • System Suitability: Resolution (

    
    ) between (S) and (R) enantiomers must be > 2.0.
    
Method B: Crown Ether Chiral HPLC (Reverse Phase)

Status: The High-Selectivity Alternative Crown ether phases (specifically chiral 18-crown-6 ethers) form inclusion complexes with primary ammonium ions (


). This method is highly specific to primary amines but requires acidic conditions.
  • Column: CROWNPAK CR-I(+) or CR(+).

  • Mobile Phase: Perchloric Acid (pH 1.5) or Methanol : Water (10:90) with 0.1% TFA.

  • Temperature: 10°C – 25°C (Lower temperature enhances complex formation and stability).

  • Detection: UV @ 210 nm or Charged Aerosol Detection (CAD) for higher sensitivity.

  • Mechanism: Host-guest inclusion complexation driven by the ammonium ion.

Protocol:

  • Sample Prep: Dissolve sample in Mobile Phase (acidic pH ensures protonation of amine).

  • Execution: Maintain column temperature strictly. Fluctuations affect retention times significantly on crown ethers.

  • Warning: Analyze immediately. Prolonged exposure to low pH may hydrolyze the nitrile to the acid/amide.

Method C: Non-Aqueous Potentiometric Titration

Status: Orthogonal Assay (Absolute Purity) Chromatography determines ratio (purity), but titration determines mass balance (assay). This method validates that the bulk powder is not solvated or containing inorganic salts.

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Glacial Acetic Acid (enhances the basicity of the weak amine).[1]

  • Detection: Potentiometric endpoint (Glass pH electrode vs. Ag/AgCl reference).

  • Reaction:

    
    .
    

Protocol:

  • Blank: Titrate 30 mL of Glacial Acetic Acid to determine solvent blank.

  • Sample: Accurately weigh ~150 mg of (S)-2-Amino-2-cyanoacetamide. Dissolve in 30 mL Glacial Acetic Acid.

  • Titration: Titrate with 0.1 N

    
     to the inflection point.
    

Part 3: Comparative Analysis & Data

The following table summarizes the performance characteristics of the three methods based on experimental validation principles.

FeatureMethod A: Polysaccharide (POM)Method B: Crown Ether (RP)Method C: Titration
Primary Output Enantiomeric Purity (% ee)Enantiomeric Purity (% ee)Absolute Assay (% w/w)
Selectivity ($ \alpha $) High (Broad applicability)Very High (Specific to prim. amines)N/A (Non-specific for chirality)
Sensitivity (LOD) Moderate (UV dependent)High (CAD compatible)Low (Macro analysis only)
Sample Stability Excellent (Non-aqueous, neutral)Risk (Acidic hydrolysis possible)Good (Rapid execution)
Throughput High (10-15 min run)Moderate (20-30 min run)Low (Manual/Auto-titrator)
Cost per Run ModerateHigh (Specialized columns)Low

Part 4: Validation Workflow (Logic Diagram)

The following diagram illustrates the decision matrix for selecting and validating the method for a new batch of (S)-2-Amino-2-cyanoacetamide.

MethodValidation Start Sample: (S)-2-Amino-2-cyanoacetamide Solubility Solubility Check (Polar Organic vs Aqueous) Start->Solubility MethodA Method A: Chiralpak IC (MeCN/MeOH/EtNH2) Solubility->MethodA Standard Path MethodC Method C: Titration (Assay Validation) Solubility->MethodC Assay Req. CheckA Resolution > 2.0? MethodA->CheckA MethodB Method B: Crownpak CR (Acidic Mobile Phase) CheckA->MethodB No (Co-elution) Release BATCH RELEASE (Purity > 98% ee) CheckA->Release Yes StabilityCheck Stability Check (Degradation < 0.5% in 1h?) MethodB->StabilityCheck StabilityCheck->Release Stable Reject REJECT / RE-DEVELOP StabilityCheck->Reject Unstable MethodC->Release Assay Matches HPLC

Caption: Decision tree for analytical method selection, prioritizing the non-aqueous Polysaccharide method (Method A) to mitigate hydrolysis risks.

Part 5: References

  • PubChem. (2025).[2] 2-Amino-2-cyanoacetamide | C3H5N3O | CID 98341.[2] National Library of Medicine. [Link]

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IC. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of (S)-2-Amino-2-cyanoacetamide Derivatives as Dipeptidyl Peptidase IV Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (S)-2-amino-2-cyanoacetamide derivatives, a prominent class of dip...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (S)-2-amino-2-cyanoacetamide derivatives, a prominent class of dipeptidyl peptidase IV (DPP-4) inhibitors used in the management of type 2 diabetes mellitus. We will explore the critical structural features governing their inhibitory potency and selectivity, compare key analogues through experimental data, and provide detailed protocols for their synthesis and biological evaluation.

Introduction: The Significance of DPP-4 Inhibition and the Rise of Cyanopyrrolidines

Dipeptidyl peptidase IV (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and consequently, improved glycemic control.[2] This mechanism of action has established DPP-4 inhibitors as a valuable therapeutic class for the treatment of type 2 diabetes.[3]

Among the various classes of DPP-4 inhibitors, cyanopyrrolidine-based compounds, which include the parent scaffold (S)-2-amino-2-cyanoacetamide, have emerged as highly potent and selective agents.[4] Marketed drugs such as Vildagliptin and Saxagliptin are prime examples of the clinical success of this chemical series.[2] The defining feature of these inhibitors is the (S)-cyanopyrrolidine moiety, which mimics the proline residue of natural DPP-4 substrates and engages in key interactions within the enzyme's active site.[5][6]

This guide will dissect the SAR of this important class of molecules, providing a framework for the rational design of novel and improved DPP-4 inhibitors.

The Core Pharmacophore: Unraveling the Key Interactions

The inhibitory activity of (S)-2-amino-2-cyanoacetamide derivatives against DPP-4 is dictated by a core pharmacophore that establishes critical interactions within the enzyme's active site. This active site is broadly divided into several subsites, primarily the S1 and S2 pockets, which accommodate the P1 and P2 residues of the substrate, respectively.[7]

The Crucial Role of the (S)-Cyanopyrrolidine Moiety (S1 Pocket Interaction):

The (S)-cyanopyrrolidine ring is the cornerstone of this inhibitor class, fitting snugly into the hydrophobic S1 pocket of DPP-4.[6] The stereochemistry at the 2-position is paramount; the (S)-enantiomer consistently demonstrates significantly higher potency than the (R)-enantiomer, highlighting a strict stereochemical requirement for optimal binding.

The nitrile (-CN) group is another indispensable feature. It forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser630) in the DPP-4 active site, forming a stable but reversible imidate adduct.[5][8] This covalent interaction is a hallmark of many potent cyanopyrrolidine inhibitors and contributes significantly to their high affinity.[5] Substitution of the cyano group with an amide or carboxyl group leads to a dramatic decrease in inhibitory activity.[5]

cluster_S1 S1 Pocket cluster_Inhibitor Inhibitor Moiety Ser630 Ser630 Tyr662 Tyr662 Tyr666 Tyr666 Cyanopyrrolidine Cyanopyrrolidine Cyanopyrrolidine->Tyr662 Hydrophobic Interaction Cyanopyrrolidine->Tyr666 Hydrophobic Interaction Cyano_Group Cyano Group (-CN) Cyano_Group->Ser630 Reversible Covalent Bond (Imidate Formation)

Figure 1: Key interactions of the (S)-cyanopyrrolidine moiety in the S1 pocket of DPP-4.

The N-Acetyl Group and Beyond (S2 Pocket and S2-Extensive Pocket Interactions):

The N-acetyl group of the parent (S)-2-amino-2-cyanoacetamide scaffold extends towards the S2 pocket of DPP-4. Modifications at this position have a profound impact on potency and selectivity, offering a primary vector for optimization. The S2 pocket is more accommodating than the S1 pocket and can be further divided into the S2 and S2-extensive subpockets.[7]

The amino group of the acetyl moiety is crucial for forming a salt bridge with two glutamate residues, Glu205 and Glu206, at the entrance of the S2 pocket.[8] This interaction anchors the inhibitor in the active site.

Substituents on the acetyl group can extend into the hydrophobic S2 and S2-extensive pockets, leading to significant gains in potency. The nature, size, and hydrophobicity of these substituents are critical determinants of inhibitory activity.

cluster_S2 S2 Pocket cluster_Inhibitor Inhibitor Moiety Glu205 Glu205 Glu206 Glu206 N_Substituent N-Substituted Acetyl Group S2_Extensive S2_Extensive N_Substituent->S2_Extensive Hydrophobic Interactions Amino_Group Amino Group Amino_Group->Glu205 Salt Bridge Amino_Group->Glu206 Salt Bridge

Figure 2: Interactions of the N-substituted acetyl moiety in the S2 pocket of DPP-4.

Comparative Analysis of (S)-2-Amino-2-cyanoacetamide Derivatives

The following table summarizes the structure-activity relationship of a series of (S)-2-amino-2-cyanoacetamide derivatives, highlighting the impact of various substitutions on their DPP-4 inhibitory activity.

CompoundR Group (Substitution on Acetyl Moiety)DPP-4 IC50 (nM)Key SAR Insights
Parent -H>10,000The unsubstituted acetyl group shows very weak activity, emphasizing the need for S2 pocket engagement.
Vildagliptin 3-hydroxyadamantyl2.3The bulky and hydrophobic adamantyl group effectively occupies the S2 pocket, leading to a significant increase in potency. The hydroxyl group can form additional hydrogen bonds.[2]
Saxagliptin 3-hydroxyadamantyl (with a cyclopropyl fusion on the pyrrolidine ring)50While the adamantyl group is beneficial, the core modification in Saxagliptin (a bridged cyanopyrrolidine) alters the binding mode and potency.[8]
Analogue 1 -CH₃~5000A small alkyl group provides a modest increase in potency, indicating some interaction with the S2 pocket.
Analogue 2 -CH₂Ph~100The introduction of a phenyl ring leads to a substantial improvement in activity due to favorable hydrophobic and π-π stacking interactions in the S2 pocket.
Analogue 3 -CH₂(4-F-Ph)~50Halogen substitution on the phenyl ring can further enhance potency, likely through additional hydrophobic or halogen bonding interactions.
Analogue 4 -CH₂(pyridin-2-yl)~80Aromatic heterocyclic rings are well-tolerated and can engage in specific interactions within the S2 pocket.

Causality Behind Experimental Choices: The systematic modification of the 'R' group is a classic medicinal chemistry strategy to probe the topology and nature of a binding pocket. The initial finding that a simple hydrogen leads to poor activity logically directs researchers to explore larger, more lipophilic groups. The successful incorporation of the adamantyl moiety in Vildagliptin was a key discovery, demonstrating the S2 pocket's preference for bulky, hydrophobic substituents. Subsequent modifications, such as adding aromatic and heteroaromatic rings, were rational choices to explore potential π-π stacking and hydrogen bonding interactions, respectively. The use of fluorine as a substituent is a common tactic to modulate electronic properties and enhance binding affinity through favorable interactions.

Experimental Protocols

General Synthesis of (S)-1-(Substituted-acetyl)-2-cyanopyrrolidines

The synthesis of (S)-2-amino-2-cyanoacetamide derivatives typically starts from L-proline and involves the key intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[9]

Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

  • N-Acylation of L-proline: To a cooled (0 °C) solution of L-proline in a suitable solvent (e.g., a mixture of water and dioxane), add a base such as sodium carbonate. Slowly add chloroacetyl chloride and stir the reaction mixture at 0 °C for 2-3 hours. After completion, acidify the reaction mixture and extract the product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

  • Amidation: React the carboxylic acid from the previous step with a chlorinating agent (e.g., thionyl chloride) to form the acid chloride. Subsequently, treat the acid chloride with aqueous ammonia to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.

  • Dehydration to Nitrile: Dehydrate the amide using a suitable dehydrating agent, such as trifluoroacetic anhydride or phosphorus oxychloride, to afford the key intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

L-Proline L-Proline N-acylated_proline N-acylated_proline L-Proline->N-acylated_proline 1. Chloroacetyl chloride, Base Amide Amide N-acylated_proline->Amide 2. SOCl₂, then NH₃ Cyanopyrrolidine_intermediate Cyanopyrrolidine_intermediate Amide->Cyanopyrrolidine_intermediate 3. Dehydrating agent

Figure 3: Synthetic scheme for the key intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Step 2: N-Alkylation with Primary Amines

  • Dissolve the key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, in an appropriate solvent (e.g., acetonitrile or DMF).

  • Add a suitable base (e.g., potassium carbonate or triethylamine) and the desired primary amine (R-NH₂).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction mixture by partitioning between an organic solvent and water.

  • Purify the crude product by column chromatography or recrystallization to obtain the final (S)-1-(substituted-acetyl)-2-cyanopyrrolidine derivative.

In Vitro DPP-4 Inhibition Assay

The inhibitory activity of the synthesized compounds against DPP-4 is typically determined using a fluorometric assay.

Principle: The assay measures the cleavage of a fluorogenic substrate, H-Gly-Pro-7-amino-4-methylcoumarin (H-Gly-Pro-AMC), by DPP-4. The release of the highly fluorescent AMC is monitored over time. In the presence of an inhibitor, the rate of AMC release is reduced.

Materials:

  • Human recombinant DPP-4 enzyme

  • H-Gly-Pro-AMC substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the DPP-4 enzyme solution, and the test compound solution (or DMSO for control wells).

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the H-Gly-Pro-AMC substrate solution to all wells.

  • Immediately start monitoring the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals for a specific duration (e.g., 30 minutes) at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the control (DMSO).

  • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

cluster_Workflow DPP-4 Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitors) Plate_Setup Plate Setup (Buffer, Enzyme, Inhibitor) Prepare_Reagents->Plate_Setup Pre-incubation Pre-incubation (37°C, 15 min) Plate_Setup->Pre-incubation Reaction_Initiation Reaction Initiation (Add Substrate) Pre-incubation->Reaction_Initiation Fluorescence_Reading Fluorescence Reading (Ex: 360 nm, Em: 460 nm) Reaction_Initiation->Fluorescence_Reading Data_Analysis Data Analysis (% Inhibition, IC50 Calculation) Fluorescence_Reading->Data_Analysis

Sources

Comparative

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to (S)-2-Amino-2-cyanoacetamide

For researchers, medicinal chemists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. (S)-2-Amino-2-cyanoacetamide, a key pharma...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. (S)-2-Amino-2-cyanoacetamide, a key pharmacophore and versatile synthetic intermediate, presents a synthetic challenge in achieving high enantiopurity cost-effectively. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering experimental insights and data to inform your selection of the most appropriate method for your research and development needs.

Introduction

(S)-2-Amino-2-cyanoacetamide is a chiral α-amino amide derivative. Its structural motifs are of significant interest in medicinal chemistry due to their potential for diverse biological activities. The efficient synthesis of the single (S)-enantiomer is crucial, as the biological activity and pharmacokinetic properties of chiral molecules are often enantiomer-dependent. This guide will benchmark three principal synthetic strategies: the Asymmetric Strecker Reaction, Chemoenzymatic Synthesis, and a classical approach utilizing chiral precursors. Each route will be evaluated based on synthetic efficiency, stereoselectivity, scalability, and operational considerations.

Route 1: The Asymmetric Strecker Reaction

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids and their derivatives.[1] It is a three-component reaction involving an aldehyde (or ketone), ammonia, and a cyanide source to form an α-aminonitrile, which can be subsequently hydrolyzed to the desired α-amino acid or, in this case, the corresponding amide.[1][2] To achieve enantioselectivity, the Strecker reaction can be performed asymmetrically.

Mechanistic Rationale

The asymmetric Strecker reaction introduces chirality through either a chiral auxiliary or a chiral catalyst. In the catalytic variant, a chiral catalyst, often a metal complex or an organocatalyst, coordinates to the imine intermediate formed from the aldehyde and ammonia. This coordination creates a chiral environment, directing the nucleophilic attack of the cyanide ion to one face of the imine, thus favoring the formation of one enantiomer of the resulting α-aminonitrile.

Strecker_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Asymmetric Cyanation cluster_step3 Step 3: Amide Formation Aldehyde Glyoxylic Acid Derivative Imine Imine Intermediate Aldehyde->Imine + NH3 - H2O Ammonia NH3 Chiral_Complex Imine-Catalyst Complex Imine->Chiral_Complex Catalyst Chiral Catalyst Catalyst->Chiral_Complex Cyanide CN- Aminonitrile (S)-2-Amino-2-cyanoacetonitrile Cyanide->Aminonitrile Chiral_Complex->Aminonitrile + CN- Target (S)-2-Amino-2-cyanoacetamide Aminonitrile->Target Selective Hydrolysis

Figure 1: General workflow for the Asymmetric Strecker Synthesis.

Experimental Protocol: Organocatalytic Asymmetric Strecker Reaction

This protocol is a representative example based on established organocatalytic Strecker reactions.[3][4]

  • Imine Formation: In a well-ventilated fume hood, a solution of glyoxylic acid (1.0 eq) in methanol is cooled to 0 °C. Ammonia gas is bubbled through the solution for 20 minutes, or aqueous ammonia (1.2 eq) is added dropwise. The reaction is stirred for 1 hour at 0 °C to form the corresponding imine in situ.

  • Asymmetric Cyanation: A chiral organocatalyst, such as a thiourea-based catalyst (e.g., 0.05 eq), is added to the reaction mixture. Subsequently, trimethylsilyl cyanide (TMSCN, 1.1 eq) is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 24-48 hours, monitoring by TLC or LC-MS for the formation of the α-aminonitrile.

  • Work-up and Isolation: The reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude α-aminonitrile is purified by column chromatography.

  • Amide Formation: The purified (S)-2-amino-2-cyanoacetonitrile is dissolved in a suitable solvent (e.g., a mixture of acetic acid and water) and treated with a mild hydrating agent or subjected to controlled acidic hydrolysis to selectively convert the nitrile to the primary amide without hydrolyzing the amide bond.

Performance Metrics
MetricAsymmetric Strecker Reaction
Yield 70-90% (for the aminonitrile)[5]
Enantiomeric Excess (e.e.) 85-99%[5]
Scalability Moderate to good; requires careful handling of cyanide.
Key Advantages High enantioselectivity, well-established methodology.
Key Disadvantages Use of highly toxic cyanide reagents, requires a chiral catalyst or auxiliary.

Route 2: Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the best of chemical and enzymatic catalysis to create efficient and highly selective reaction pathways. For the synthesis of (S)-2-Amino-2-cyanoacetamide, a plausible chemoenzymatic route involves the enzymatic resolution of a racemic precursor or the direct enantioselective enzymatic conversion of a prochiral substrate. A particularly attractive approach is the use of a nitrilase or nitrile hydratase for the stereoselective hydrolysis of a racemic α-aminonitrile.[6][7][8]

Mechanistic Rationale

In this approach, a racemic α-aminonitrile is subjected to an enantioselective enzymatic hydrolysis. A specific nitrilase or nitrile hydratase will selectively catalyze the hydrolysis of one enantiomer (e.g., the (R)-enantiomer) to the corresponding carboxylic acid, leaving the desired (S)-enantiomer of the α-aminonitrile unreacted. The unreacted (S)-aminonitrile can then be separated and converted to the target amide. Alternatively, a nitrile hydratase could directly and selectively convert the (S)-aminonitrile to the (S)-amide.

Chemoenzymatic_Route cluster_step1 Step 1: Racemic Precursor Synthesis cluster_step2 Step 2: Enzymatic Kinetic Resolution cluster_step3 Step 3: Product Separation Racemic_Nitrile Racemic 2-Amino-2-cyanoacetonitrile S_Amide (S)-2-Amino-2-cyanoacetamide Racemic_Nitrile->S_Amide R_Acid (R)-2-Amino-2-cyanoacetic Acid Racemic_Nitrile->R_Acid Strecker Classical Strecker (racemic) Strecker->Racemic_Nitrile Enzyme Nitrilase or Nitrile Hydratase Enzyme->S_Amide Selective Hydrolysis Separation Separation of Amide and Acid S_Amide->Separation R_Acid->Separation

Figure 2: Chemoenzymatic synthesis via enzymatic kinetic resolution.

Experimental Protocol: Nitrilase-Catalyzed Kinetic Resolution

This protocol is a representative example based on known enzymatic resolutions of aminonitriles.[9]

  • Synthesis of Racemic 2-Amino-2-cyanoacetonitrile: Prepare the racemic aminonitrile via a standard, non-asymmetric Strecker reaction using glyoxylic acid, ammonia, and sodium cyanide.

  • Enzymatic Resolution: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), suspend the racemic 2-amino-2-cyanoacetonitrile. Add a suitable nitrilase or a whole-cell biocatalyst expressing the desired nitrilase/nitrile hydratase. The reaction is gently agitated at a controlled temperature (e.g., 30 °C) and monitored by HPLC for the conversion of one enantiomer.

  • Work-up and Isolation: Once the desired conversion (ideally close to 50%) is reached, the reaction mixture is acidified to stop the enzymatic reaction. The unreacted (S)-2-amino-2-cyanoacetonitrile can be extracted with an organic solvent. The aqueous layer containing the (R)-acid can be worked up separately.

  • Amide Formation: The isolated (S)-2-amino-2-cyanoacetonitrile is then converted to (S)-2-Amino-2-cyanoacetamide as described in Route 1.

Performance Metrics
MetricChemoenzymatic Synthesis
Yield Theoretically max 50% for the desired enantiomer in a kinetic resolution.
Enantiomeric Excess (e.e.) >99% is achievable.[10]
Scalability Good; enzymatic reactions are often scalable.
Key Advantages High enantioselectivity, environmentally benign (mild conditions, aqueous media).
Key Disadvantages Maximum theoretical yield of 50% in a simple kinetic resolution, requires screening for a suitable enzyme.

Route 3: Synthesis from a Chiral Precursor

This classical approach relies on the availability of an enantiomerically pure starting material, which already contains the desired stereocenter. For (S)-2-Amino-2-cyanoacetamide, a suitable chiral precursor would be (S)-ethyl 2-amino-2-cyanoacetate.

Mechanistic Rationale

The synthesis involves the straightforward amidation of the ester group of the chiral precursor. The stereocenter is already set, so the reaction conditions need to be mild enough to avoid racemization.

Chiral_Precursor_Route cluster_step1 Step 1: Chiral Precursor cluster_step2 Step 2: Amidation Chiral_Ester (S)-Ethyl 2-amino-2-cyanoacetate Target (S)-2-Amino-2-cyanoacetamide Chiral_Ester->Target + NH3 Ammonia NH3 Ammonia->Target

Figure 3: Synthesis from a chiral precursor.

Experimental Protocol: Amidation of (S)-Ethyl 2-amino-2-cyanoacetate

This protocol is adapted from the synthesis of the racemic compound.[11]

  • Reaction Setup: A solution of (S)-ethyl 2-amino-2-cyanoacetate (1.0 eq) in methanol is cooled to 0-5 °C in a pressure-resistant vessel.

  • Ammonia Addition: Ammonia gas is bubbled into the solution for approximately 1 hour, or a solution of ammonia in methanol is added. The vessel is sealed and the reaction is stirred at a controlled temperature (e.g., room temperature) for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Isolation: The reaction mixture is concentrated under reduced pressure to remove excess ammonia and methanol. The resulting solid is triturated with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting material and byproducts. The solid product, (S)-2-Amino-2-cyanoacetamide, is collected by filtration and dried under vacuum.

Performance Metrics
MetricSynthesis from Chiral Precursor
Yield >90% (for the amidation step).[11]
Enantiomeric Excess (e.e.) Dependent on the enantiopurity of the starting material.
Scalability Excellent; amidation reactions are generally scalable.
Key Advantages High-yielding final step, avoids highly toxic reagents in the final step.
Key Disadvantages Relies on the availability and cost of the enantiopure starting material.

Comparative Summary

FeatureAsymmetric Strecker ReactionChemoenzymatic SynthesisSynthesis from Chiral Precursor
Stereocontrol Catalyst/Auxiliary-controlledEnzyme-controlledSubstrate-controlled
Yield Good to ExcellentModerate (for kinetic resolution)Excellent (for final step)
Enantioselectivity Good to ExcellentExcellentExcellent (pre-determined)
Scalability ModerateGoodExcellent
Safety Concerns High (use of cyanide)Low to ModerateLow (in final step)
Cost-Effectiveness Dependent on catalyst costDependent on enzyme cost and availabilityDependent on chiral precursor cost
Versatility HighSubstrate-specificLow (for the final transformation)

Conclusion and Recommendations

The choice of the optimal synthetic route to (S)-2-Amino-2-cyanoacetamide is highly dependent on the specific requirements of the project, including scale, cost, available expertise, and safety considerations.

  • For laboratory-scale synthesis with a focus on high enantiopurity and versatility , the Asymmetric Strecker Reaction is a strong contender, provided that appropriate safety measures for handling cyanides are in place. The development of highly efficient organocatalysts has made this route more accessible.

  • For a green and highly selective approach, particularly at a larger scale , Chemoenzymatic Synthesis offers significant advantages. While a kinetic resolution is limited to a 50% theoretical yield, dynamic kinetic resolution processes or the discovery of a highly stereoselective nitrile hydratase could overcome this limitation, making it a very attractive industrial method.

  • When a reliable source of the chiral precursor is available at a reasonable cost , the synthesis from a chiral precursor is the most straightforward and often the most scalable and highest-yielding option for the final step. The main challenge is shifted to the efficient and economical synthesis of the enantiopure starting material.

Ultimately, a thorough cost-benefit analysis, considering reagent costs, process complexity, and safety, should be conducted to select the most suitable synthetic strategy for your specific application.

References

  • Organic Letters. Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. [Link]

  • PubMed. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. [Link]

  • Purdue e-Pubs. Asymmetric synthesis of alpha-amino acids using a chiral catalyst. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • National Institutes of Health. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. [Link]

  • National Institutes of Health. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. [Link]

  • YouTube. Strecker Synthesis of Alpha Amino Acids. [Link]

  • Royal Society of Chemistry. Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. [Link]

  • Google Patents. HU225196B1 - Process for producing amino-cyano-acetamide.
  • National Institutes of Health. One-pot chemoenzymatic syntheses of non-canonical amino acids. [Link]

  • Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. [Link]

  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • ResearchGate. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • MDPI. Recent Progress in the Production of Cyanide-Converting Nitrilases—Comparison with Nitrile-Hydrolyzing Enzymes. [Link]

  • ResearchGate. Synthesis, and synthetic applications of cyanoacetamides. [Link]

  • ResearchGate. Chemoenzymatic one‐pot two‐step reaction for the synthesis of optically pure 2‐methylalkanoic acids 3. [Link]

  • National Institutes of Health. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. [Link]

  • ResearchGate. Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. [Link]

  • National Institutes of Health. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. [Link]

  • ResearchGate. 7.7 Hydrolysis and Reverse Hydrolysis: Selective Nitrile Hydrolysis using Nitrilase and its Related Enzymes. [Link]

  • Russian Chemical Reviews. Cyanoacetamides and their thio- and selenocarbonyl analogues as promising reagents for fine organic synthesis. [Link]

  • Royal Society of Chemistry. One-pot chemo-enzymatic synthesis of reporter-modified proteins. [Link]

  • PubMed. Enzymatic production of 2-amino-2,3-dimethylbutyramide by cyanide-resistant nitrile hydratase. [Link]

  • ResearchGate. Asymmetric Chemoenzymatic One-Pot Synthesis: Process Concepts & Recent Progress in Combining Chemo- & Biocatalytic Reactions for the Formation of Chiral Molecules. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-2-Amino-2-cyanoacetamide

Executive Safety Assessment (S)-2-Amino-2-cyanoacetamide (and its racemate) presents a dual-hazard profile: it is a corrosive solid capable of causing irreversible eye/skin damage and a functionalized nitrile with the po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

(S)-2-Amino-2-cyanoacetamide (and its racemate) presents a dual-hazard profile: it is a corrosive solid capable of causing irreversible eye/skin damage and a functionalized nitrile with the potential to release cyanide under specific metabolic or acidic conditions.[1][2]

While often classified as Acute Toxicity Category 4 (Harmful), leading safety data sheets (Fisher Scientific) elevate the risk to Skin Corrosion Category 1 and Acute Inhalation Toxicity Category 3 .[1][2] As a Senior Application Scientist, I advise treating this compound with the rigor reserved for "Toxic & Corrosive" agents, rather than simple irritants.

Core Hazard Profile (GHS)
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) 4WarningH302: Harmful if swallowed.[1][2][3][4][5][6][7]
Skin Corrosion/Irritation 1B / 2Danger H314: Causes severe skin burns (Conservative approach).[1][2]
Serious Eye Damage 1Danger H318: Causes serious eye damage.[2][5][8]
Acute Tox (Inhalation) 3Danger H331: Toxic if inhaled (Dust hazard).[1][2]
Personal Protective Equipment (PPE) Matrix

Rationale: Standard latex gloves are permeable to many organic nitriles.[2] The alpha-amino group increases water solubility, but the nitrile moiety requires robust chemical barrier protection.[2]

Head-to-Toe Protection Standards
ZoneRecommended PPETechnical Rationale
Respiratory P100 Respirator (if outside hood) or N95 (inside hood).[1][2]The compound is a fine powder.[2] Inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism, increasing the speed of potential nitrile toxicity.[1]
Hand (Inner) Nitrile (4 mil) Sacrificial layer.[1][2] Protects against incidental contact and sweat.[2]
Hand (Outer) Nitrile (minimum 5-8 mil) or Laminate (Silver Shield) Crucial: If dissolving in penetrating solvents (DMSO, DMF), use Laminate gloves.[1][2] For solid handling, thick nitrile is sufficient.[2]
Eye/Face Chemical Splash Goggles Do not use safety glasses. Fine corrosive dust can bypass glasses.[2] Goggles must be indirectly vented or non-vented.[2]
Body Tyvek® Lab Coat (Closed front)Cotton coats absorb dust and hold it against the skin.[2] Tyvek repels particulates.[2]
Operational Workflow: The "Zero-Contact" Protocol

Trust Factor: This workflow minimizes the generation of static-charged dust, which is the primary vector for contamination with this compound.[2]

Phase A: Weighing & Transfer
  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[2]

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid.[2] Amides are prone to static charge and will "jump" off the spatula.[2]

  • Solvent Addition: Add the solvent to the solid, not the reverse.[2] This suppresses dust immediately.[2]

Phase B: Reaction Monitoring
  • Acid Warning: Never mix this compound with strong acids (HCl, H₂SO₄) without a scrubber.[1][2] Acidic hydrolysis of the nitrile group (

    
    ) can liberate Hydrogen Cyanide (HCN)  gas.[1][2]
    
  • Heating: If the reaction is heated >50°C, ensure the condenser is vented to a scrubbed exhaust line.

Phase C: Spill Cleanup Logic
  • Dry Spill: Do not sweep (creates dust).[1][2] Use a HEPA vacuum or wet-wipe method.[2]

  • Wet Spill: Cover with an absorbent pad.[2] Do not use acidic absorbents (like certain clay-based neutralizers) which could trigger HCN release.[1][2]

Emergency Response Visualization

Expertise: In the event of exposure, the speed of decontamination determines the severity of the injury.[2] The "Cyano" group implies a theoretical risk of cellular hypoxia (similar to cyanide), though the primary immediate risk is caustic burn.[1][2]

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin/Eye Contact Type->Skin Inhale Inhalation (Dust) Type->Inhale Rinse Immediate Flush (15 min) Use Safety Shower/Eyewash Skin->Rinse FreshAir Move to Fresh Air Sit 45° angle Inhale->FreshAir Assess Assess Symptoms: Burns? Dizziness? Blue Lips? Rinse->Assess FreshAir->Assess CyanideSign Signs of Cyanide Effect? (Rapid breathing, confusion) Assess->CyanideSign Medical Seek Medical Attention Provide SDS (Note: Nitrile) CyanideSign->Medical No Antidote Medical Pro: Consider Cyanide Antidote Kit CyanideSign->Antidote Yes (Critical) Antidote->Medical

Caption: Decision logic for exposure events. Note that while caustic burns are immediate, systemic nitrile toxicity requires medical assessment for potential antidote administration.[1]

Disposal & Stewardship

Cradle-to-Grave: Improper disposal of aminonitriles is a common regulatory violation.[2]

  • Segregation:

    • DO NOT place in "Acid Waste" containers.

    • DO NOT mix with oxidizers (risk of exothermic runaway).[1][2]

  • Container Labeling: Label clearly as "Basic Organic Waste" or "Nitrile-Containing Organic Waste."

  • Deactivation (Protocol for small traces):

    • Glassware contaminated with (S)-2-Amino-2-cyanoacetamide should be rinsed with a dilute alkaline solution (pH > 10) to keep the cyanide moiety stable in solution, followed by oxidation with bleach (Sodium Hypochlorite) in a fume hood to convert any free cyanide to cyanate (less toxic).[1][2]

    • Warning: This reaction is exothermic.[2]

References
  • Fisher Scientific. (2025).[2][4][5][8] Safety Data Sheet: 2-Amino-2-cyanoacetamide. Retrieved from

  • Thermo Fisher Scientific. (2025).[2][4][5] Safety Data Sheet: 2-Cyanoacetamide. Retrieved from

  • National Institutes of Health (NIH) - PMC. (2011).[1][2] A truly green synthesis of α-aminonitriles via Strecker reaction. Retrieved from

  • University of Wisconsin–Madison. (2023).[2] Chemical Disposal Procedures - Chapter 7. Retrieved from

  • BASF. (2020).[2] Medical Guidelines for First Responders: Aminonitriles. Retrieved from [1][2]

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